AMikacin (hydrate)
Description
Historical Context of Amikacin (B45834) (hydrate) Discovery and Development
The emergence of Amikacin is a direct response to the growing problem of bacterial resistance to existing antibiotics. Its history is a testament to the power of semi-synthetic chemistry in modifying natural products to enhance their efficacy.
Amikacin is not a naturally occurring substance; it is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) A. drugbank.comnih.govbmj.com The synthesis was a targeted effort to create a molecule that could withstand the enzymatic deactivation mechanisms that bacteria had developed against earlier aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). researchgate.net Researchers achieved this by acylating the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl side chain. drugbank.comnih.govnih.govmdpi.com This specific chemical modification sterically hinders the access of many aminoglycoside-modifying enzymes, which are the primary cause of resistance. nih.govmdpi.com
The journey of Amikacin from laboratory synthesis to a key tool in antimicrobial research involved several critical steps. It was first synthesized in 1972 by researchers at Sankyo, a pharmaceutical company based in Tokyo. drughistory.org This breakthrough was first detailed in the scientific literature by H. Kawaguchi and colleagues. google.com Following its discovery, extensive research confirmed its broad spectrum of activity, particularly against Gram-negative bacteria that had become resistant to other aminoglycosides. droracle.ai This led to its eventual approval for medical use in the United States in 1984, cementing its place in the antimicrobial armamentarium. drughistory.org
| Key Milestone | Year | Significance in Research & Development |
| First Synthesis | 1972 | Researchers at Sankyo successfully synthesize Amikacin from Kanamycin A, creating a novel semi-synthetic aminoglycoside. drughistory.org |
| First Scientific Publication | 1972 | The discovery and synthesis process are formally introduced to the scientific community by H. Kawaguchi et al. google.com |
| Introduction into Clinical Use (U.S.) | 1984 | Following extensive clinical trials demonstrating its efficacy against resistant pathogens, Amikacin receives FDA approval. drughistory.org |
Chemical Classification within Aminoglycoside Antibiotics Research
From a chemical standpoint, Amikacin is classified as an amino cyclitol glycoside. nih.gov It belongs to the broader family of aminoglycoside antibiotics, which are characterized by amino-modified sugars linked glycosidically. merckmanuals.commedchemexpress.com Structurally, it is an alpha-D-glucoside and a carboxamide. nih.gov Its core structure is derived from kanamycin A, placing it within the kanamycin subgroup of aminoglycosides. nih.gov The defining feature of its structure is the 4-amino-2-hydroxybutyryl group attached to the N-1 position of the central 2-deoxystreptamine (B1221613) ring, which is absent in its parent compound, kanamycin A. nih.govgoogle.com This unique structural element is fundamental to its enhanced stability against enzymatic inactivation. wikipedia.org
Significance of Amikacin (hydrate) in Addressing Bacterial Resistance Phenomena
The primary significance of Amikacin in biological research lies in its ability to overcome common mechanisms of bacterial resistance to aminoglycosides. nih.govoldpharma.it Bacteria typically resist aminoglycosides by producing aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases, phosphotransferases, and nucleotidyltransferases. nih.gov These enzymes modify the antibiotic's structure, preventing it from binding to its target, the bacterial 30S ribosomal subunit. nih.gov
Amikacin's design specifically counters this. The L-hydroxyaminobutyryl amide (L-HABA) side chain at the N-1 position protects the molecule from modification by several AMEs that would otherwise inactivate it. mdpi.comwikipedia.org While gentamicin and tobramycin have multiple sites vulnerable to enzymatic attack, Amikacin's structure leaves only one primary site for potential inactivation. wikipedia.org
Research has consistently shown that Amikacin retains activity against a wide range of Gram-negative bacilli that are resistant to other aminoglycosides, including strains of Pseudomonas aeruginosa, Klebsiella, Enterobacter, and Serratia. oldpharma.itnih.gov The main mechanism of resistance that does affect Amikacin is acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib. nih.govmdpi.comresearchgate.net The study of this specific resistance mechanism and the search for inhibitors of AAC(6')-Ib remain active areas of research, highlighting Amikacin's ongoing importance as a benchmark compound in the development of new antibiotics. nih.govmdpi.com Its resilience has made it an essential tool for treating severe nosocomial (hospital-acquired) infections caused by multidrug-resistant pathogens. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C23H49N5O14 |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;methane;hydrate |
InChI |
InChI=1S/C22H43N5O13.CH4.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H4;1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;;/m0../s1 |
InChI Key |
HTIYBCNQNDBBJH-GCZBSULCSA-N |
Isomeric SMILES |
C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O |
Canonical SMILES |
C.C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O |
Origin of Product |
United States |
Molecular Structure and Synthetic Chemistry of Amikacin Hydrate
Elucidation of Amikacin (B45834) (hydrate) Molecular Architecture
The molecular architecture of amikacin is complex, consisting of a central aminocyclitol ring linked to two amino sugar moieties and distinguished by a unique side chain. This structure is fundamental to its mechanism of action and its resistance to many enzymes that inactivate other aminoglycosides. nih.gov
Deoxystreptamine Moiety Derivations
At the core of amikacin's structure is a 2-deoxystreptamine (B1221613) (2-DOS) ring, a defining feature of many clinically important aminoglycosides. nih.govpsu.edu This aminocyclitol nucleus serves as the scaffold to which other components of the molecule are attached via glycosidic bonds. nih.gov Amikacin is classified as a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, indicating that the two amino sugar rings are attached at positions 4 and 6 of the central 2-DOS ring. researchgate.netasm.org This arrangement is inherited from its parent molecule, kanamycin (B1662678) A. researchgate.net
Characteristic L-(-)-γ-Amino-α-Hydroxybutyryl Side Chain (L-HABA)
A key structural feature that distinguishes amikacin from kanamycin A and other aminoglycosides is the attachment of an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. nih.govnih.gov This side chain is acylated to the N-1 amino group of the central 2-deoxystreptamine ring. nih.govcreative-diagnostics.comdrugbank.com The presence of the L-HABA moiety is crucial as it sterically hinders the action of many aminoglycoside-modifying enzymes (AMEs), which are the primary cause of bacterial resistance to this class of antibiotics. nih.gov This specific modification allows amikacin to remain effective against pathogens that have developed resistance to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333). nih.govresearchgate.net
Overview of Key Functional Groups (Hydroxyl, Glucopyranosyl, Amino)
The amikacin molecule is rich in polar functional groups, which contribute to its solubility in water and its interaction with the bacterial ribosome. The key functional groups include:
Amino Groups: Amikacin possesses five amino groups, which are basic and protonated at physiological pH. nih.govresearchgate.net These groups are critical for the molecule's binding to the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA). asm.org They are located at the C-1 and C-3 positions of the 2-deoxystreptamine ring, the C-6' and C-3'' positions of the two sugar moieties, and at the gamma position of the HABA side chain. nih.govresearchgate.net
Hydroxyl Groups: There are numerous hydroxyl groups distributed throughout the molecule, contributing to its hydrophilicity. researchgate.net These groups can form hydrogen bonds, which play a role in the specific binding interactions with the ribosomal target site. nih.gov
| Functional Group | Quantity | Location Highlights |
| Amino (—NH₂) Groups | 5 | 2-DOS ring (C1, C3), Sugar rings (C6', C3''), L-HABA side chain |
| Hydroxyl (—OH) Groups | 8 | Throughout the 2-DOS and sugar rings, L-HABA side chain |
| Glycosidic Linkages | 2 | Connecting sugar rings to the 2-DOS core at positions 4 and 6 |
Stereochemical Considerations in Amikacin (hydrate) Structure
Amikacin is a chiral molecule with a defined three-dimensional structure that is essential for its biological activity. It has 16 stereocenters, leading to a highly specific spatial arrangement of its functional groups. nih.gov The precise stereochemistry is critical for its correct binding to the A-site of the bacterial 16S rRNA. nih.gov The full IUPAC name, (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide, specifies the absolute configuration at each chiral center. nih.gov The L-configuration of the α-hydroxy-γ-aminobutyric acid side chain is also a critical stereochemical feature. chemicalbook.com
Semi-Synthetic Pathways from Kanamycin A Precursor
Amikacin is not a naturally occurring antibiotic; it is a semi-synthetic product derived from kanamycin A, a natural aminoglycoside. psu.eduibresco.com The synthesis was developed to create a molecule that could overcome the growing problem of bacterial resistance to existing aminoglycosides. nih.gov
Acylation Mechanisms at the C-1 Amino Group of Deoxystreptamine
The conversion of kanamycin A to amikacin involves the selective acylation of the C-1 amino group on the 2-deoxystreptamine nucleus with the L-HABA side chain. nih.govcreative-diagnostics.com Achieving this selectivity is the primary challenge in the synthesis because kanamycin A has four primary amino groups (at positions C-1, C-3, C-6', and C-3'') with similar reactivity.
Early synthetic routes required a multi-step process involving the protection of the more reactive amino groups, particularly the C-6' and C-3 groups, before carrying out the acylation at the C-1 position. chemicalbook.com For instance, the C-6' amino group could be protected with a benzyloxycarbonyl group. chemicalbook.com Following the selective N-1 acylation, the protecting groups are removed to yield the final amikacin molecule.
Studies on Positional and Configurational Isomers and Their Chemical Significance
The chemical significance of Amikacin's structure is profoundly highlighted by studies on its positional and configurational isomers. The specific attachment of the L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain at the N-1 position and its precise stereochemistry are not arbitrary; they are fundamental to its potent antibacterial activity and its ability to evade many bacterial resistance mechanisms. nih.govoup.com
The synthesis of Amikacin requires precise control to avoid the formation of other positional isomers, where the L-HABA chain is attached to the N-3, N-6', or N-3" amino groups. google.comepo.org These isomers have been synthesized and studied, revealing that they possess significantly lower microbiological activity compared to Amikacin. nih.govgoogle.comepo.org The challenge in Amikacin synthesis lies in maximizing the yield of the desired N-1 acylated product while minimizing these less active isomers, such as BB-K11 (the N-3" isomer) or the product resulting from double acylation. google.comgoogle.com The development of regioselective synthesis methods, for example, using metal cation complexes, has been crucial in preventing the formation of these isomers and ensuring a high yield of Amikacin. google.com
The configuration of the side chain itself is also critically important. Studies involving all possible positional and configurational isomers have established the unique significance of both the acylation site and the side chain's configuration. nih.govoup.com The L-configuration of the γ-amino-α-hydroxybutyric acid is essential. Furthermore, research on Amikacin analogs has demonstrated that both the α-hydroxyl group and the terminal amino group in the side chain play a vital role in its antimicrobial potency. nih.govoup.com
Enzymatic synthesis has also been employed to create novel Amikacin analogs with modifications at various positions. For example, analogs with acylations at the 6'-N position and methylation at the 3"-N position have been synthesized to study structure-activity relationships and explore ways to overcome emerging resistance mechanisms. frontiersin.orgresearchgate.net These studies further underscore the chemical significance of each part of the Amikacin molecule.
Table 1: Key Isomers and Analogs of Amikacin
| Compound Name | Description | Chemical Significance | Reference |
|---|---|---|---|
| Amikacin | Kanamycin A acylated at the N-1 position with an L-HABA side chain. | The primary, highly active form used clinically. Its structure allows it to resist many aminoglycoside-modifying enzymes. | drugbank.comnih.gov |
| BB-K11 | Positional isomer of Amikacin with the L-HABA side chain at the N-3" position. | Exhibits significantly less microbiological activity than Amikacin. A common by-product in less selective synthesis routes. | google.comgoogle.com |
| N-6' Acylated Isomer | Positional isomer with the L-HABA side chain at the highly reactive N-6' amino group. | Possesses lower antibacterial activity. Its formation is a primary challenge in achieving a high yield of Amikacin. | google.comepo.org |
| BB-K29 | An isomeric by-product mentioned as being more toxic than Amikacin. | Its formation is undesirable and can be avoided with specific synthesis schemes. | googleapis.com |
| 6'-N-acetyl-3"-N-methyl-amikacin | An enzymatically synthesized analog of Amikacin. | Created to study structure-activity relationships and shows potential for improved activity against multidrug-resistant bacteria. | frontiersin.org |
Mechanisms of Action of Amikacin Hydrate at the Molecular and Cellular Level
Inhibition of Bacterial Protein Synthesis: A Ribosomal Perspective
The primary mode of action for amikacin (B45834) is the inhibition of protein synthesis through its interaction with the bacterial ribosome. patsnap.comresearchgate.net This interaction leads to a cascade of events that ultimately prove lethal to the bacterium.
Amikacin irreversibly binds to the 30S ribosomal subunit of bacteria. nih.gov This binding is specific, involving interactions with the 16S ribosomal RNA (rRNA) and the S12 ribosomal protein. nih.gov The binding site is located at the decoding A-site on the 30S subunit, a critical region for the accurate translation of the genetic code. mdpi.commdpi.com Specifically, amikacin interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein. nih.gov This interaction stabilizes an error-prone conformation of the decoding center. nih.gov The presence of an l-(-)-γ-amino-α-hydroxybutyryl side chain in amikacin's structure allows for specific interactions with the RNA, which makes it resistant to many enzymes that inactivate other aminoglycosides. mdpi.com
Once bound to the 30S subunit, amikacin interferes with several key steps in the translation process. Its presence in the A-site physically obstructs the proper binding of incoming aminoacyl-tRNA (aa-tRNA), thereby preventing the addition of new amino acids to the growing polypeptide chain. mdpi.com Furthermore, research combining in vitro fast kinetics with structural analysis has shown that amikacin significantly impedes the translocation of tRNA and mRNA through the ribosome, a process catalyzed by elongation factor-G (EF-G). nih.govnih.gov This inhibition stalls the ribosome, preventing it from moving along the mRNA to read the next codon. nih.gov Studies have also revealed that amikacin interferes with release factor-mediated peptidyl-tRNA hydrolysis and ribosome recycling, further disrupting the protein synthesis cycle. nih.gov
A critical consequence of amikacin's binding to the ribosome is the induction of mRNA misreading. patsnap.comnih.gov By altering the conformation of the decoding site, amikacin decreases the fidelity of translation, causing the ribosome to accept incorrect aminoacyl-tRNAs. quora.comnih.gov This leads to the incorporation of wrong amino acids into the polypeptide chain, resulting in the synthesis of non-functional, aberrant, or potentially toxic proteins. patsnap.comnih.gov This can also lead to premature termination of protein synthesis, creating truncated proteins. quora.comnih.gov
Table 1: Effects of Amikacin on Bacterial Protein Synthesis
| Mechanism Component | Specific Action of Amikacin | Consequence |
|---|---|---|
| Ribosomal Binding | Irreversibly binds to the 30S ribosomal subunit (16S rRNA and S12 protein). nih.gov | Locks the decoding center in an error-prone state. nih.gov |
| tRNA & mRNA Movement | Interferes with tRNA translocation from A-site to P-site. nih.gov | Halts the elongation of the polypeptide chain. nih.gov |
| Translation Fidelity | Induces misreading of the mRNA codons. patsnap.comnih.gov | Production of non-functional or toxic proteins. nih.gov |
| Protein Synthesis Cycle | Inhibits peptide release and ribosome recycling. nih.gov | Prevents the initiation of new translation rounds. |
Elucidation of Bactericidal Mechanisms Beyond Protein Synthesis Inhibition
While the primary mechanism of amikacin is the inhibition of protein synthesis, its bactericidal activity is thought to be more complex. The accumulation of misfolded or toxic proteins produced due to mRNA misreading is a significant factor. quora.com Some of these aberrant proteins are inserted into the bacterial cell membrane, which disrupts its integrity and increases its permeability. mdpi.comnih.gov This "self-promoted uptake" allows for a greater influx of amikacin molecules into the cell, creating a positive feedback loop that accelerates bacterial cell death. mdpi.com This membrane damage is a key feature that distinguishes the bactericidal nature of aminoglycosides from bacteriostatic antibiotics that also inhibit protein synthesis. nih.gov
Concentration-Dependent Bacterial Killing Dynamics
Amikacin exhibits concentration-dependent bactericidal activity. nih.govmhmedical.comyoutube.com This means that the rate and extent of bacterial killing increase as the concentration of the antibiotic rises significantly above the minimum inhibitory concentration (MIC) for a given pathogen. mhmedical.comyoutube.com Higher peak drug concentrations lead to more rapid and effective eradication of bacteria. mhmedical.com This pharmacodynamic property is a cornerstone of modern dosing strategies for aminoglycosides. Research has shown that achieving a high peak concentration to MIC ratio (Cmax/MIC) is associated with better clinical outcomes. nih.govresearchgate.net
Table 2: Research Findings on Amikacin's Concentration-Dependent Killing
| Study Focus | Key Finding | Reference |
|---|---|---|
| General Principle | Aminoglycosides exhibit concentration-dependent killing; higher concentrations lead to a faster rate of bacterial killing. | mhmedical.com |
| Clinical Relevance | Achieving a Cmax/MIC ratio of 8 to 10 is associated with a high therapeutic success rate. | nih.gov |
| Intensive Care Patients | A study on ICU patients found a median Cmax of 55.2 mg/L and a median MIC of 2 mg/L for Gram-negative bacilli. | researchgate.net |
Post-Antibiotic Effects in Sustained Antimicrobial Activity Research
Amikacin demonstrates a significant post-antibiotic effect (PAE). patsnap.comnih.gov The PAE is the persistent suppression of bacterial growth that continues even after the concentration of the antibiotic in the blood or tissues has fallen below the MIC. mhmedical.com Like its bactericidal activity, the PAE of amikacin is also concentration-dependent; higher initial drug concentrations result in a longer PAE. mhmedical.comnih.gov This sustained antimicrobial activity is a crucial factor in its clinical efficacy. For example, in vitro studies have shown that the PAE of amikacin against Mycobacterium fortuitum can last from 13.5 to 27.6 hours. nih.gov Another study demonstrated PAEs of 1.1 to 3.8 hours in vitro and 1.4 to 4.3 hours in vivo against various common pathogens. asm.org The long PAE supports dosing regimens that use higher doses at less frequent intervals. nih.gov
Molecular Mechanisms of Bacterial Resistance to Amikacin Hydrate
Enzymatic Modification of Amikacin (B45834) (hydrate) by Aminoglycoside-Modifying Enzymes (AMEs)
The principal mechanism of acquired resistance to amikacin in clinical bacterial isolates is the enzymatic inactivation of the drug by AMEs. nih.govasm.org These enzymes catalyze the covalent modification of the amikacin molecule, leading to a product with significantly reduced affinity for its ribosomal target, the 30S ribosomal subunit. nih.govpatsnap.com This inactivation prevents the antibiotic from inhibiting protein synthesis, thereby rendering the bacterium resistant. AMEs are broadly classified into three main families based on the type of chemical modification they catalyze: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). nih.govmednexus.orgfrontiersin.org
Categorization and Specificity of AMEs Relevant to Amikacin (hydrate)
The classification of AMEs is based on the type of reaction they catalyze and the specific site on the aminoglycoside molecule that they modify. mednexus.org While numerous AMEs have been identified, only a subset is capable of modifying amikacin, largely due to the protective L-hydroxyaminobutyryl amide (L-HABA) side chain at the N1 position of the 2-deoxystreptamine (B1221613) ring of amikacin. nih.gov
Aminoglycoside acetyltransferases (AACs) are a major class of AMEs that mediate resistance by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside. nih.gov The nomenclature for these enzymes indicates the position of acetylation; for instance, AAC(6′) denotes acetylation at the 6′-amino group.
Among the various AACs, the aminoglycoside 6′-N-acetyltransferase type Ib, or AAC(6′)-Ib , is the most prevalent and clinically significant enzyme responsible for amikacin resistance in Gram-negative bacteria. nih.govasm.orgresearchgate.netnih.gov The gene encoding this enzyme, aac(6')-Ib, is often located on mobile genetic elements such as plasmids, transposons, and integrons, which facilitates its rapid dissemination among different bacterial species. nih.govresearchgate.net While amikacin is resistant to most AMEs, it remains a substrate for AAC(6')-I enzymes, which catalyze its inactivation through acetylation of the 6' amine group. nih.gov Studies have shown a high prevalence of the aac(6')-Ib gene in amikacin-resistant clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, and other Enterobacteriaceae. nih.govnih.gov
Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by catalyzing the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine triphosphate (ATP), to a hydroxyl group on the antibiotic. nih.govnih.gov
While the L-HABA side chain of amikacin provides protection against many APH enzymes, certain APHs can still modify it. For example, APH(3') enzymes can inactivate amikacin by phosphorylation at the 3'-hydroxyl group. nih.gov The prevalence of APH-mediated amikacin resistance is generally lower than that of AAC(6')-Ib. However, genes such as aph(3')-VI have been identified in amikacin-resistant isolates. nih.gov In a study of Acinetobacter baumannii isolates from burn patients, the aphA6 gene, which confers resistance to amikacin, was found in 65% of the isolates. brieflands.com
Aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, mediate resistance by transferring a nucleotide monophosphate (usually adenylate) from ATP to a hydroxyl group of the aminoglycoside. nih.gov
Amikacin is generally a poor substrate for most ANT enzymes due to steric hindrance from its L-HABA side chain. However, some ANTs, such as ANT(4')-I, can inactivate amikacin and other aminoglycosides that possess a 4'-hydroxyl group. nih.gov The clinical impact of ANTs on amikacin resistance is considered less significant compared to AAC(6')-Ib.
Table 1: Major Aminoglycoside-Modifying Enzymes (AMEs) Conferring Resistance to Amikacin (hydrate)
| Enzyme Class | Specific Enzyme Example | Gene | Modification Reaction | Site of Modification on Amikacin |
|---|---|---|---|---|
| Aminoglycoside Acetyltransferases (AAC) | AAC(6')-Ib | aac(6')-Ib | Acetylation | 6'-amino group |
| Aminoglycoside Phosphotransferases (APH) | APH(3')-VI | aph(3')-VIa | Phosphorylation | 3'-hydroxyl group |
| APH(3')-IIIa | aph(3')-IIIa | Phosphorylation | 3'-hydroxyl group | |
| Aminoglycoside Nucleotidyltransferases (ANT) | ANT(4')-I | ant(4')-Ia | Adenylylation | 4'-hydroxyl group |
Biochemical Pathways of Amikacin (hydrate) Inactivation by AMEs
The inactivation of amikacin by AMEs follows specific biochemical pathways depending on the enzyme class.
Acetylation by AACs: AAC enzymes, particularly AAC(6')-Ib, utilize acetyl-CoA as a cofactor. The enzyme catalyzes the transfer of the acetyl group from acetyl-CoA to the 6'-amino group of the amikacin molecule. This reaction neutralizes the positive charge of the amino group, which is crucial for the antibiotic's binding to the negatively charged phosphate backbone of ribosomal RNA. The resulting N-acetylated amikacin has a greatly diminished affinity for the bacterial ribosome, rendering it ineffective. asm.org
Phosphorylation by APHs: APH enzymes use ATP as the phosphate donor. They catalyze the transfer of the gamma-phosphate group from ATP to a hydroxyl group on the amikacin molecule, most commonly the 3'-hydroxyl group. The addition of a bulky, negatively charged phosphate group sterically hinders the binding of the modified amikacin to its ribosomal target. nih.gov
Nucleotidylation by ANTs: ANTs also utilize ATP, but they catalyze the transfer of adenosine monophosphate (AMP) to a hydroxyl group of the aminoglycoside. This adenylylation adds a large molecular moiety to the antibiotic, which disrupts its interaction with the ribosome.
Structural Basis of Amikacin (hydrate)'s Refractoriness to Specific AMEs
Amikacin was semisynthetically derived from kanamycin (B1662678) A with the specific intention of overcoming the prevalent mechanisms of aminoglycoside resistance at the time of its development. nih.gov Its relative resistance to many AMEs is primarily attributed to the presence of the L-HABA ((S)-4-amino-2-hydroxybutyryl) side chain attached to the N-1 position of the 2-deoxystreptamine ring. nih.gov
This L-HABA moiety confers protection through several mechanisms:
Steric Hindrance: The bulky side chain sterically obstructs the active sites of many AMEs, preventing them from binding to and modifying the amikacin molecule at key positions such as the 3'- and 4'-hydroxyl groups and the 2'- and 3-amino groups.
Despite this inherent protection, certain enzymes have evolved to accommodate amikacin as a substrate. The crystal structure of AAC(6')-Ib, for instance, reveals a relatively open and flexible active site that can bind to amikacin. This allows the enzyme to position the 6'-amino group of amikacin appropriately for the nucleophilic attack on the acetyl-CoA thioester, leading to efficient acetylation and subsequent inactivation.
Table 2: Prevalence of Key Amikacin Resistance Genes in Clinical Isolates (Selected Studies)
| Gene | Bacterial Species | Geographic Region | Prevalence in Resistant Isolates | Reference |
|---|---|---|---|---|
| aac(6')-Ib | Pseudomonas aeruginosa | Saudi Arabia | 94.4% | nih.gov |
| aac(6')-Ib | Gram-negative bacteria | Saudi Arabia | 56.5% | researchgate.net |
| aphA6 | Acinetobacter baumannii | Iran | 65% | brieflands.com |
| rmtB | Pseudomonas aeruginosa | Saudi Arabia | 7.6% |
Ribosomal Target Site Modifications and Their Impact on Amikacin (hydrate) Binding
Alterations in the bacterial ribosome, the primary target of amikacin, represent a significant mechanism of resistance. These modifications hinder the binding of the antibiotic, thereby rendering it ineffective. The primary mechanisms involve genetic mutations in the ribosomal RNA (rRNA) genes and conformational changes in the ribosomal A-site.
Genetic Mutations in Ribosomal RNA (rRNA) Genes (e.g., A1400G Mutation in rrs Gene)
Mutations within the 16S rRNA gene (rrs), a critical component of the 30S ribosomal subunit, are a well-documented cause of high-level amikacin resistance, particularly in Mycobacterium tuberculosis. The most frequently observed and clinically significant mutation is a substitution at position 1400, where adenine (A) is replaced by guanine (G) (A1400G). nih.govnih.govasm.orgwikigenes.org
This specific mutation occurs in the A-site of the ribosome, which is the binding site for amikacin. The A1400G substitution disrupts the hydrogen bonding interactions essential for the stable binding of amikacin to the rRNA, thereby significantly reducing the drug's affinity for its target. asm.org This leads to high-level resistance, often with Minimum Inhibitory Concentrations (MICs) exceeding 128 µg/ml. nih.govnih.govasm.org The presence of a single copy of the rrs gene in M. tuberculosis means that this single mutation can confer a high-level resistance phenotype. nih.govnih.govasm.org
Studies have consistently shown a strong correlation between the A1400G mutation in the rrs gene and high-level cross-resistance to both amikacin and kanamycin in clinical isolates of M. tuberculosis. nih.govnih.govasm.orgasm.org However, it is important to note that other mutations in the rrs gene, although less common, have also been associated with aminoglycoside resistance. For instance, a C516T substitution has been identified in some kanamycin-resistant M. tuberculosis isolates. asm.org
Table 1: Key Mutations in the rrs Gene Associated with Amikacin (hydrate) Resistance
| Mutation | Bacterial Species | Associated Resistance Level | Reference |
| A1400G | Mycobacterium tuberculosis | High-level (MICs >128 µg/ml) | nih.govnih.govasm.org |
| C516T | Mycobacterium tuberculosis | Kanamycin resistance (variable) | asm.org |
Conformational Changes in the Ribosomal A-Site Affecting Amikacin (hydrate) Affinity
The binding of aminoglycosides like amikacin to the A-site of the 16S rRNA induces specific conformational changes that are crucial for their antibacterial activity. nih.gov Amikacin's interaction with the A-site, particularly with nucleotides A1492 and A1493, forces these residues into a "flipped-out" conformation. nih.gov This altered conformation mimics the state adopted during the decoding of a cognate tRNA, leading to mistranslation and ultimately bacterial cell death. nih.govnih.gov
Bacterial resistance can arise from subtle conformational shifts in the A-site that diminish the binding affinity of amikacin. These changes can be a consequence of mutations in ribosomal proteins or modifications to the rRNA itself, such as methylation by 16S rRNA methyltransferases (RMTases). nih.gov These enzymatic modifications can sterically hinder the binding of amikacin, preventing the conformational changes necessary for its bactericidal action. researchgate.net
The introduction of the L-haba (γ-amino-α-hydroxybutyryl) group in amikacin enhances its binding affinity to the bacterial A-site compared to its precursor, kanamycin A. nih.govresearchgate.netresearchgate.net This modification provides additional hydrogen bonds with the rRNA, leading to a more stable interaction. researchgate.net Consequently, higher potency against some resistant bacteria is achieved. nih.gov However, resistance mechanisms that alter the A-site's conformation can overcome even these enhanced binding interactions.
Efflux Pump Systems in Bacterial Resistance to Amikacin (hydrate)
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.comnih.gov Overexpression of these pumps is a significant mechanism of resistance to amikacin, particularly in Gram-negative bacteria like Pseudomonas aeruginosa. nih.govasm.org
Role of Specific Efflux Pumps (e.g., MexXY-OprM in Pseudomonas aeruginosa)
In Pseudomonas aeruginosa, the MexXY-OprM efflux pump is a major contributor to intrinsic and acquired resistance to aminoglycosides, including amikacin. nih.govasm.orgnih.govmdpi.com This pump is a member of the Resistance-Nodulation-Division (RND) family of transporters and is a tripartite system composed of three proteins: MexY, the inner membrane transporter; MexX, the periplasmic membrane fusion protein; and OprM, the outer membrane channel. nih.govmdpi.com
Table 2: The MexXY-OprM Efflux Pump System
| Component | Location | Function | Reference |
| MexY | Inner Membrane | Drug-proton antiporter | oup.com |
| MexX | Periplasm | Linker protein | oup.com |
| OprM | Outer Membrane | Channel protein | nih.govasm.org |
Regulatory Elements Governing Efflux Pump Expression (e.g., MexZ Repressor)
The expression of the mexXY operon is tightly regulated. The primary regulator is the MexZ protein, a transcriptional repressor that binds to the intergenic region between mexZ and mexX, thereby preventing the transcription of the mexXY genes. oup.comnih.govoup.com MexZ itself is a member of the TetR family of transcriptional regulators. nih.govoup.com
Mutations in the mexZ gene that lead to a non-functional or absent MexZ protein result in the constitutive overexpression of the MexXY-OprM pump. asm.org This overexpression is a frequent cause of aminoglycoside resistance in clinical isolates of P. aeruginosa. mdpi.comasm.org Studies have shown that in a significant proportion of amikacin-resistant clinical strains, mutations inactivating the mexZ gene or introducing amino acid substitutions in the MexZ protein are present. asm.org
Interestingly, the expression of mexXY can also be induced by the presence of ribosome-targeting antibiotics, including amikacin. nih.govresearchgate.net This suggests a complex regulatory network that goes beyond simple repression by MexZ. Another protein, ArmZ, has been identified as an anti-repressor that can sequester MexZ, leading to the derepression of mexXY expression. nih.gov
Genetic Epidemiology and Dissemination of Amikacin (hydrate) Resistance Genes
The spread of amikacin resistance is largely driven by the horizontal gene transfer of resistance determinants. tandfonline.com These genes are often located on mobile genetic elements such as plasmids, transposons, and integrons, which can be readily exchanged between different bacterial species and genera. nih.govresearchgate.net
The most clinically significant mechanism for the dissemination of amikacin resistance is the acquisition of genes encoding aminoglycoside-modifying enzymes (AMEs). nih.govresearchgate.net The aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] is the most prevalent enzyme responsible for amikacin resistance in Gram-negative bacteria. nih.govresearchgate.net The gene encoding this enzyme, aac(6')-Ib, is frequently found on mobile genetic elements, facilitating its widespread dissemination. nih.govresearchgate.net
The global prevalence of amikacin resistance genes is a significant public health concern. news-medical.netnih.govmednexus.org Surveillance studies have shown a high prevalence of these genes in clinical isolates from various parts of the world, particularly in Asia. nih.gov The coexistence of amikacin resistance genes with other antibiotic resistance genes, such as those conferring resistance to β-lactams (e.g., extended-spectrum β-lactamases - ESBLs), is also common, leading to multidrug-resistant phenotypes that are challenging to treat. nih.gov The dissemination of these resistance genes is not limited to clinical settings; they are also increasingly being detected in various environmental compartments, which may act as reservoirs for resistance determinants. tandfonline.com
Table 3: Common Amikacin (hydrate) Resistance Genes and Their Dissemination
| Gene | Encoded Protein | Dissemination Mechanism | Common Bacterial Hosts | Reference |
| rrs (A1400G) | 16S ribosomal RNA | Vertical transmission (mutation) | Mycobacterium tuberculosis | nih.govnih.govasm.org |
| aac(6')-Ib | Aminoglycoside 6'-N-acetyltransferase type Ib | Plasmids, Transposons, Integrons | Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli | nih.govresearchgate.net |
Location of Resistance Genes on Plasmids, Transposons, Integrons, and Chromosomes
The primary mechanism of resistance to amikacin is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). The genes encoding these enzymes are frequently located on mobile genetic elements (MGEs), which facilitates their rapid dissemination among bacterial populations. These MGEs include plasmids, transposons, and integrons, and the resistance genes can also be integrated into the bacterial chromosome.
The most clinically significant enzyme responsible for amikacin inactivation is the aminoglycoside 6′-N-acetyltransferase type Ib, encoded by the aac(6')-Ib gene. This gene is pervasively found on plasmids, transposons, and within integrons in Gram-negative bacteria, contributing to the widespread resistance to amikacin. nih.gov Plasmids, which are extrachromosomal DNA molecules, can replicate independently and be transferred between bacteria through conjugation. Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome, including from a plasmid to the chromosome or vice versa. Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. The presence of aac(6')-Ib and other amikacin resistance genes within these MGEs allows for their efficient horizontal gene transfer, leading to the rapid evolution of multidrug-resistant strains.
In addition to aac(6')-Ib, other AMEs that can confer resistance to amikacin, such as certain phosphotransferases and other acetyltransferases, are also carried on these mobile elements. For instance, a plasmid-borne aminoglycoside phosphotransferase has been identified in Escherichia coli as a cause of amikacin resistance. Furthermore, bifunctional enzymes, such as AAC(6')-Ie-APH(2'')-Ia, which is typically found within Tn4001-like transposons in Gram-positive bacteria like Staphylococcus aureus, can also inactivate amikacin. These transposons can be located on both plasmids and the chromosome.
Molecular Surveillance of Amikacin Resistance Determinants in Bacterial Isolates
Molecular surveillance plays a critical role in tracking the emergence and spread of amikacin resistance. By identifying the specific resistance genes present in clinical isolates, healthcare professionals and researchers can understand local and global resistance patterns, inform treatment guidelines, and guide infection control measures. Various molecular techniques, including polymerase chain reaction (PCR) and DNA sequencing, are employed to detect and characterize amikacin resistance determinants.
Surveillance studies in different geographical regions have revealed the prevalence of various amikacin resistance genes in a range of bacterial pathogens. For example, in studies of Acinetobacter baumannii, a notorious nosocomial pathogen, genes such as aac(6')-Ib, aphA6, aadB, and aacC1 have been frequently identified in amikacin-resistant isolates. Similarly, in Pseudomonas aeruginosa, another significant opportunistic pathogen, the aac(6')-Ib gene is often a major contributor to amikacin resistance.
The data from these surveillance programs highlight the dynamic nature of antibiotic resistance. The prevalence of specific resistance genes can vary by geographic location, bacterial species, and even within different healthcare facilities. This underscores the importance of ongoing molecular surveillance to monitor trends in amikacin resistance and to detect the emergence of novel resistance mechanisms.
Below is a table summarizing the findings of representative molecular surveillance studies on amikacin resistance determinants in bacterial isolates.
| Bacterial Species | Geographic Region | Predominant Amikacin Resistance Genes Detected | Reference |
| Acinetobacter baumannii | Various | aac(6')-Ib, aphA6, aadB, aacC1 | |
| Pseudomonas aeruginosa | Various | aac(6')-Ib, ant(2'')-Ia, aph(3')-VI | |
| Klebsiella pneumoniae | Various | aac(6')-Ib, rmtB | |
| Escherichia coli | Various | aac(6')-Ib, rmtB |
Research Strategies for Overcoming Amikacin (hydrate) Resistance
The increasing prevalence of amikacin resistance has spurred intensive research efforts to develop strategies to circumvent these resistance mechanisms and preserve the utility of this important antibiotic. These strategies primarily focus on two main approaches: the development of inhibitors for AMEs and the creation of novel amikacin analogs that are not susceptible to enzymatic inactivation.
Development of Inhibitors for Aminoglycoside-Modifying Enzymes
One promising strategy to combat amikacin resistance is the co-administration of an inhibitor of the resistance-conferring enzyme alongside the antibiotic. This approach aims to neutralize the AME, thereby restoring the activity of amikacin. Research in this area has explored various types of inhibitors.
Small molecules have been investigated for their ability to block the active site of AMEs. These inhibitors are designed to mimic the substrate of the enzyme, either the aminoglycoside or the co-factor (e.g., acetyl-CoA for acetyltransferases), and competitively inhibit the enzymatic reaction. Another innovative approach involves the use of ionophores, which are molecules that can transport ions across cell membranes. It has been shown that certain metal ions, when delivered into the bacterial cell by an ionophore, can inhibit the activity of AAC(6')-Ib. For example, complexes of zinc with ionophores have been demonstrated to reverse amikacin resistance in bacteria harboring the aac(6')-Ib gene. nih.gov
Antisense oligonucleotides represent another avenue of investigation. These are short, synthetic strands of nucleic acid that can bind to the messenger RNA (mRNA) of a specific gene, in this case, the gene encoding an AME. This binding prevents the translation of the mRNA into a functional enzyme, effectively silencing the resistance mechanism.
Novel Chemical Modifications to Circumvent Enzymatic Inactivation
A parallel and highly successful strategy to overcome amikacin resistance has been the rational design and synthesis of new amikacin derivatives that are structurally modified to evade recognition and inactivation by AMEs. nih.gov This approach leverages a detailed understanding of the structure-activity relationships of aminoglycosides and their interactions with both the bacterial ribosome (the target of the antibiotic) and the modifying enzymes.
Researchers have explored modifications at various positions on the amikacin molecule. For instance, modifications at the 6'-position, the primary site of acetylation by AAC(6')-Ib, have been a major focus. By altering the chemical group at this position, it is possible to create analogs that are poor substrates for the enzyme while retaining their antibacterial activity. Similarly, modifications at other sites, such as the 6'' and 3'' positions, have also been shown to be effective in circumventing enzymatic inactivation. nih.gov
One of the most notable successes of this approach is the development of plazomicin, a next-generation semisynthetic aminoglycoside. Plazomicin was designed to be stable against a broad range of AMEs, including those that inactivate amikacin. nih.gov Its structure incorporates modifications that protect it from enzymatic attack, thereby restoring activity against many amikacin-resistant strains.
The table below provides examples of novel chemical modifications to amikacin and their impact on activity against resistant bacteria.
| Modification Site | Type of Modification | Effect on Activity Against Resistant Strains |
| 6'-position | Introduction of bulky or non-acetylatable groups | Reduced susceptibility to AAC(6')-Ib inactivation |
| 6''-position | Addition of various hydrogen bond donors and acceptors | Improved binding to the ribosomal A-site and increased potency |
| 3''-position | Methylation | Circumvents certain AME-mediated resistance mechanisms |
Spectrum of Antimicrobial Activity of Amikacin Hydrate in Research Models
Activity Against Gram-Negative Bacterial Species (In Vitro and Preclinical Studies)
Amikacin (B45834) is recognized for its potent activity against a wide array of Gram-negative bacilli, including those that have developed resistance to other aminoglycosides. mednexus.org
Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic pathogen that is a significant cause of nosocomial infections. In vitro studies have consistently demonstrated the potent activity of amikacin against this bacterium. In a study of 50 clinical isolates of P. aeruginosa, 96% were found to be susceptible or moderately susceptible to amikacin. researchgate.net Another study focusing on carbapenem-resistant P. aeruginosa (CRPA) from intensive care units in Brazil found that approximately 61% of the 71 isolates tested had minimum inhibitory concentrations (MICs) of ≤ 256 mg/L, suggesting potential utility for nebulized amikacin therapy. nih.govasm.org
Research has also explored the synergistic effects of amikacin with other antibiotics against P. aeruginosa. One study found that the combination of amikacin with ceftazidime resulted in synergistic interactions in 70.8% of isolates, while the combination with meropenem showed synergy in 40% of cases, with no antagonism observed. researchgate.net Similarly, the combination of imipenem (B608078) and amikacin has demonstrated synergistic bacterial killing and has been suggested as a potential therapeutic option for multidrug-resistant P. aeruginosa infections. mdpi.com
| Study Focus | Number of Isolates | Key Finding | Citation |
|---|---|---|---|
| General Clinical Isolates | 50 | 96% susceptible or moderately susceptible | researchgate.net |
| Carbapenem-Resistant P. aeruginosa (CRPA) | 71 | ~61% with MICs ≤ 256 mg/L | nih.govasm.org |
| Synergy with Ceftazidime | Not specified | 70.8% of isolates showed synergy | researchgate.net |
| Synergy with Meropenem | Not specified | 40% of isolates showed synergy | researchgate.net |
Enterobacteriaceae Family
Amikacin generally exhibits excellent activity against most aerobic Gram-negative bacilli belonging to the Enterobacteriaceae family. nih.gov
Escherichia coli : Amikacin has demonstrated significant in vitro activity against E. coli, including strains that produce extended-spectrum beta-lactamases (ESBLs). A study in China reported a 94.7% susceptibility rate for amikacin against E. coli. bsac.org.uk For multidrug-resistant (MDR) E. coli, the combination of amikacin with nitrofurantoin has been shown to have a synergistic effect in vitro. nih.gov Another study on multidrug-resistant E. coli found that 75% of isolates were resistant to amikacin alone (MIC ≥ 64 µg/mL). asm.org However, in a preclinical model, the combination of amikacin and imipenem showed synergistic and bactericidal activity against MDR E. coli. asm.org
Klebsiella species : The activity of amikacin against Klebsiella pneumoniae can be variable. In a Chinese study, amikacin inhibited 83.7% of the total K. pneumoniae population and 71.1% of ESBL-producing isolates. bsac.org.uk Research on carbapenemase-producing Enterobacteriaceae (CPE) found that the amikacin resistance rate for K. pneumoniae was 51.0%. researchgate.net
Proteus species : Amikacin has been shown to be effective against multidrug-resistant Proteus species. In one study, amikacin was used to treat urinary tract infections caused by Proteus rettgeri strains that were resistant to kanamycin (B1662678) and gentamicin (B1671437). researchgate.net The minimal inhibitory concentration of amikacin for these isolates ranged from 2.0 to 32 µg/ml. nih.gov Another study on Proteus mirabilis isolates showed intermediate results for amikacin in 33.3% of cases. dovepress.com
Enterobacter species : For multidrug-resistant strains of Enterobacter cloacae, amikacin has been studied in combination with other antibiotics. In a study of 20 multiresistant E. cloacae strains, all of which were resistant to amikacin alone, the combination of amikacin with aztreonam, latamoxef, or cefotaxime resulted in enhanced killing for 13, 12, and 11 of the strains, respectively, with no antagonism observed. nih.gov
Serratia species : Amikacin is often the most effective antibiotic in vitro against gentamicin-resistant Serratia marcescens. nih.gov In one intensive care unit, only 2.8% of Serratia isolates were resistant to amikacin. nih.gov Another report indicated that S. marcescens is highly susceptible to amikacin, with resistance rates below 5%. nih.gov
| Bacterial Species | Key Finding | Citation |
|---|---|---|
| Escherichia coli | 94.7% susceptibility in a Chinese study. | bsac.org.uk |
| Klebsiella pneumoniae | 83.7% inhibition of total population; 71.1% of ESBL-producers. | bsac.org.uk |
| Proteus rettgeri (multidrug-resistant) | MIC range of 2.0 to 32 µg/ml. | nih.gov |
| Enterobacter cloacae (multidrug-resistant) | Enhanced killing in combination with aztreonam, latamoxef, or cefotaxime. | nih.gov |
| Serratia marcescens | Resistance rates below 5%. | nih.gov |
Acinetobacter Species (e.g., Acinetobacter baumannii)
Amikacin has demonstrated activity against Acinetobacter baumannii, although susceptibility can vary. nih.gov For carbapenem-resistant A. baumannii (CRAB), combination therapy is often explored. In some studies, amikacin combined with carbapenems like meropenem and imipenem has shown synergistic effects. nih.gov Preclinical studies have shown that amikacin at suprainhibitory concentrations can induce post-antibiotic effects (PAEs) against A. baumannii, with PAEs ranging from 1.2 to 6.3 hours depending on the concentration. nih.gov Furthermore, the combination of amikacin with polymyxin B and sulbactam has been shown to significantly reduce the mutant prevention concentration (MPC) for multidrug-resistant A. baumannii. nih.gov
Other Aerobic Gram-Negative Bacilli of Research Interest
Stenotrophomonas maltophilia : The in vitro activity of amikacin against Stenotrophomonas maltophilia is generally poor due to high intrinsic resistance. nih.gov In one study, the MIC50 of amikacin was >128 µg/mL. nih.gov However, when combined with ticarcillin-clavulanate, a synergistic effect was observed for 50% of the isolates. nih.gov
Burkholderia cepacia complex : Similar to S. maltophilia, the Burkholderia cepacia complex (Bcc) is often multidrug-resistant. In a large study of 2,621 Bcc strains from cystic fibrosis patients, only 4% were inhibited by amikacin. Another study reported little to no in vitro activity of amikacin against Bcc isolates.
Activity Against Gram-Positive Bacterial Species (In Vitro Studies)
While primarily used for Gram-negative infections, amikacin also possesses activity against certain Gram-positive bacteria.
Staphylococcus Species (including Methicillin-Susceptible and Methicillin-Resistant strains)
Amikacin has demonstrated potent in vitro activity against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. In an in vitro model simulating the pharmacokinetic profile in the epithelial lining fluid of the lungs, amikacin was rapidly bactericidal against both MSSA and MRSA isolates with MICs up to 64 mg/L. researchgate.net This study showed a rapid 5 log10 decline in colony-forming units (CFU) over the initial 12 hours for all tested isolates. researchgate.net
Furthermore, the combination of amikacin with chenodeoxycholic acid (CDCA) has been shown to significantly enhance the anti-S. aureus effect for both MSSA and MRSA strains. This combination was effective against diverse MRSA variants, including small-colony variants, biofilm-forming strains, and persisters. dovepress.com
| Strain Type | MIC Range Studied | Key Finding | Citation |
|---|---|---|---|
| MSSA | 8–16 mg/L | Rapidly bactericidal in a simulated lung environment. | researchgate.net |
| MRSA | 4–64 mg/L | Rapidly bactericidal in a simulated lung environment. | researchgate.net |
| MSSA & MRSA | MRSA MIC of 64 µg/mL | Synergistic killing effect when combined with chenodeoxycholic acid. | dovepress.com |
Other Relevant Gram-Positive Organisms in Resistance Research
In the landscape of antimicrobial resistance research, the activity of amikacin (hydrate) has been evaluated against several Gram-positive organisms that pose significant clinical challenges. Notably, studies have focused on its efficacy against Enterococcus species and coagulase-negative staphylococci (CoNS), often in the context of multidrug resistance.
Research into the susceptibility of Enterococcus faecalis has shown that while amikacin monotherapy may have limitations, it can exhibit synergistic effects when combined with cell wall active agents. However, the prevalence of high-level resistance to aminoglycosides, including amikacin, is a significant concern. For instance, in a study of 201 E. faecalis strains, high-level resistance to amikacin (MIC > 2,000 µg/mL) was found in 4.5% of isolates, making it the least common high-level resistance among the aminoglycosides tested nih.gov. Low-level resistance was far more prevalent, observed in 94.5% of the strains nih.gov. The presence of aminoglycoside-modifying enzyme genes, such as aph(3')-IIIa and ant(4')-Ia, can confer resistance to ampicillin-amikacin synergism, even with amikacin MICs as low as 64–256 µg/mL.
Coagulase-negative staphylococci (CoNS) have also demonstrated variable susceptibility to amikacin. In one study, 29.1% of 103 clinical CoNS isolates were resistant to amikacin nih.gov. Another study investigating CoNS from bloodstream infections found a higher susceptibility, with 89.9% of isolates being susceptible to amikacin nih.gov. The emergence of amikacin resistance in CoNS has been observed to increase in environments with high use of the antibiotic. A prospective study in two teaching hospitals noted that amikacin-resistant CoNS increased from 0% to 22% after its introduction as the sole aminoglycoside nih.gov. The primary mechanism of amikacin resistance is often enzymatic modification by aminoglycoside acetyltransferases.
Table 1: Amikacin Resistance Rates in Selected Gram-Positive Organisms from Research Studies
| Organism | Number of Isolates | Amikacin Resistance Rate (%) | Reference |
| Enterococcus faecalis | 201 | 4.5 (High-level) | nih.gov |
| Coagulase-negative staphylococci | 103 | 29.1 | nih.gov |
| Coagulase-negative staphylococci | 130 | 10.1 | nih.gov |
| Coagulase-negative staphylococci | 2,613 | 0 to 22 (Increase over time) | nih.gov |
Efficacy Against Mycobacterial and Nocardial Species (Preclinical Investigations)
Preclinical research has established amikacin (hydrate) as a key agent against various mycobacterial and nocardial species, many of which are intrinsically resistant to other classes of antibiotics.
Mycobacterium avium Complex (MAC) Studies
In vitro studies have consistently demonstrated the activity of amikacin against clinical isolates of the Mycobacterium avium complex (MAC). In a large study of 462 clinical MAC isolates, approximately 50% had amikacin MICs of 8 µg/mL, and 86% had MICs of ≤16 µg/mL nih.govoup.complos.orgoup.com. The MIC50 and MIC90 were reported to be 16 µg/mL and 32 µg/mL, respectively nih.gov. These findings support the clinical utility of amikacin in treating MAC infections. Resistance can emerge through mutations in the 16S rRNA gene, specifically at position 1408, which has been observed in patients undergoing prolonged amikacin therapy nih.govoup.complos.orgoup.com. Animal models have also shown the efficacy of amikacin, particularly when encapsulated in liposomes, which enhances its delivery to and activity within macrophages where MAC organisms reside. Liposomal amikacin has demonstrated superior bacterial killing in the lungs, liver, and spleen of beige or nude mice infected with MAC compared to conventional amikacin ijmm.ir.
Mycobacterium chelonae and Mycobacterium fortuitum Investigations
Amikacin exhibits potent in vitro activity against rapidly growing mycobacteria such as Mycobacterium chelonae and Mycobacterium fortuitum. For M. fortuitum, studies have shown high susceptibility rates, with some reporting 100% of isolates being susceptible to amikacin nih.gov. In one study, the combination of clofazimine and amikacin showed synergistic activity against one isolate of M. fortuitum mdpi.com. Similarly, against M. chelonae, amikacin is considered an active agent. A study demonstrated significant synergistic activity between clofazimine and amikacin in 4 out of 5 M. chelonae isolates mdpi.com. The use of intrastromal amikacin injections has been reported as an effective treatment for M. chelonae keratitis in a case study, highlighting its potential for localized therapy jocmr.org.
Nocardia Species Research
Amikacin is a cornerstone of therapy for nocardiosis, and this is supported by extensive preclinical data. A large study in China from 2009 to 2021, which included 441 Nocardia isolates, found that 99.3% were susceptible to amikacin nih.gov. Another study reported that all 27 strains of Nocardia asteroides tested were inhibited by ≤1 µg/mL of amikacin researchgate.net. While most Nocardia species are highly susceptible, some, like the N. transvalensis complex, may exhibit resistance nih.gov. In vitro studies have also demonstrated good activity of amikacin against Nocardia brasiliensis nih.gov. However, in a murine mycetoma model, amikacin showed low levels of activity against the development of lesions, suggesting that in vivo efficacy can be influenced by the infection model and pharmacokinetic factors nih.gov.
Table 2: In Vitro Activity of Amikacin against Mycobacterial and Nocardial Species
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| Mycobacterium avium Complex | 462 | 16 | 32 | 86 (at ≤16 µg/mL) | nih.gov |
| Nocardia Species | 441 | - | - | 99.3 | nih.gov |
| Nocardia asteroides | 27 | - | - | 100 (at ≤1 µg/mL) | researchgate.net |
Synergistic Antimicrobial Combinations in Research Paradigms
The investigation of amikacin (hydrate) in combination with other antimicrobial agents is a critical area of research, aimed at enhancing efficacy, overcoming resistance, and broadening the spectrum of activity.
Combinatorial Effects with Beta-Lactam Antibiotics
The combination of amikacin with beta-lactam antibiotics has been a subject of numerous preclinical studies, often demonstrating synergistic interactions against a variety of bacteria. The underlying mechanism for this synergy is generally attributed to the beta-lactam's ability to damage the bacterial cell wall, thereby facilitating the intracellular uptake of the aminoglycoside.
Against Gram-positive organisms, this synergy has been well-documented. For Enterococcus faecalis, the combination of ampicillin and amikacin has been shown to have greater antibacterial activity than when the agents are used in succession nih.gov. However, high-level aminoglycoside resistance can abrogate this synergistic effect nih.gov. In studies with Staphylococcus aureus, the combination of amikacin with cefazolin, a first-generation cephalosporin, demonstrated synergistic activity against most oxacillin-resistant isolates oup.comoup.com. For oxacillin-sensitive strains, a synergistic effect was observed primarily in the early stages of the bactericidal process oup.comoup.com.
Research has also explored these combinations against multidrug-resistant Gram-negative bacteria. Studies on KPC-producing Klebsiella pneumoniae have shown that the combination of meropenem or imipenem with amikacin results in synergistic and enhanced bactericidal activity jocmr.orgnih.gov. Similarly, a synergistic effect of imipenem and amikacin has been observed against multidrug-resistant E. coli isolates from wound infections ijmm.irmdpi.com. Time-kill curve analyses are often employed in these studies to dynamically assess the bactericidal effects of the combination over time.
It is important to note that not all combinations are synergistic. Antagonism has been observed in some instances, such as with penicillin-amikacin combinations against certain Enterococcus strains that produce aminoglycoside-modifying enzymes asm.org. The sequence and timing of antibiotic exposure can also influence the outcome, with simultaneous or sequential administration yielding different effects nih.gov.
Table 3: Summary of Research Findings on Amikacin and Beta-Lactam Combinations
| Organism(s) | Beta-Lactam | Key Finding | Reference |
| Enterococcus faecalis | Ampicillin | Simultaneous exposure showed the greatest antibacterial activity. | nih.gov |
| Staphylococcus aureus (Oxacillin-resistant) | Cefazolin | Synergistic activity demonstrated by two different techniques. | oup.comoup.com |
| Staphylococcus aureus (Oxacillin-sensitive) | Cefazolin | Synergy observed during the early part of the bactericidal process. | oup.comoup.com |
| Enterobacteriaceae (Multiply resistant) | Cefotaxime, Piperacillin | Cefotaxime-amikacin and piperacillin-amikacin were the most efficacious combinations, showing early synergism. | asm.org |
| Klebsiella pneumoniae (KPC-producing) | Meropenem, Imipenem | Combination displayed synergistic activity. | jocmr.orgnih.gov |
Combinatorial Effects with Carbapenem Antibiotics
The combination of amikacin (hydrate) with carbapenem antibiotics has been investigated as a strategy to combat multidrug-resistant bacteria, particularly Gram-negative pathogens. Research models, primarily utilizing in vitro methods such as checkerboard assays and time-kill studies, have demonstrated synergistic interactions that can enhance bactericidal activity and overcome resistance mechanisms.
Studies have shown that the combination of meropenem or imipenem with amikacin displays synergistic activity against KPC-3-producing Klebsiella pneumoniae isolates. In time-kill studies, these combinations demonstrated enhanced bacterial killing over a 24-hour period against all tested isolates, a level of activity not achieved by any of the drugs as monotherapy. researchgate.net For some isolates, the combination of meropenem or imipenem with amikacin achieved and maintained bactericidal activity, defined as a ≥99.9% reduction in the initial inoculum. researchgate.net
Similarly, synergistic effects have been observed when amikacin is combined with imipenem against multidrug-resistant Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Checkerboard assays have yielded fractional inhibitory concentration (FIC) indices of ≤0.5, indicating synergy. nih.gov For instance, in a study on P. aeruginosa, the minimum inhibitory concentration (MIC) of amikacin and imipenem was significantly reduced when used in combination. nih.gov
The combination of amikacin with ertapenem has also shown synergistic activity against various Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, in time-kill studies. uwi.edunih.govresearchgate.net
The following tables present data from various research models illustrating the synergistic effects of amikacin in combination with carbapenems.
| Bacterial Species | Carbapenem | Methodology | Key Findings | FIC Index |
|---|---|---|---|---|
| Klebsiella pneumoniae (KPC-3-producing) | Meropenem | Time-Kill Assay | Synergistic and bactericidal activity observed over 24 hours. researchgate.net | Not Reported |
| Klebsiella pneumoniae (KPC-3-producing) | Imipenem | Time-Kill Assay | Synergistic and bactericidal activity observed over 24 hours. researchgate.net | Not Reported |
| Klebsiella pneumoniae (KPC-3-producing) | Ertapenem | Time-Kill Assay | Bactericidal activity and synergy were not observed. researchgate.net | Not Reported |
| Escherichia coli (Multidrug-Resistant) | Imipenem | Checkerboard Assay | Synergistic effect observed. nih.gov | ≤0.5 nih.gov |
| Pseudomonas aeruginosa (Multidrug-Resistant) | Imipenem | Checkerboard Assay | Synergistic activity observed, with significant reduction in MICs. nih.gov | 0.01 to 0.4 nih.gov |
| Pseudomonas aeruginosa (Carbapenem-Resistant) | Meropenem | Checkerboard Assay | 50% of isolates showed synergy. ekb.egresearchgate.net | Not specified |
| Escherichia coli | Ertapenem | Time-Kill Assay | Synergy observed. uwi.edunih.gov | Not Reported |
| Pseudomonas aeruginosa | Ertapenem | Time-Kill Assay | Synergistic effect exhibited. uwi.edunih.gov | Not Reported |
Synergistic Potential with Non-Antibiotic Agents (e.g., Naringenin (B18129), Rutin Hydrate)
Research has explored the potential of combining amikacin (hydrate) with non-antibiotic agents, such as flavonoids, to enhance its antimicrobial efficacy. These natural compounds can act as adjuvants, potentiating the activity of amikacin against resistant bacteria.
Naringenin, a flavonoid found in citrus fruits, has demonstrated synergistic effects when combined with amikacin against multidrug-resistant Escherichia coli. nih.gov Checkerboard assays have confirmed this synergy, and time-kill assays have shown that the combination is more effective at killing bacteria than either agent alone. nih.gov
Rutin hydrate, another flavonoid, also exhibits synergistic activity with amikacin, particularly against Gram-negative bacteria. researchgate.netresearchgate.net Studies have shown that the combination of rutin hydrate and amikacin is more effective against Gram-negative strains, with checkerboard assays revealing synergistic and additive interactions. researchgate.netresearchgate.net Against Gram-positive isolates, the interaction is more often indifferent or additive. researchgate.netresearchgate.net For Escherichia coli, the combination of rutin and amikacin has been shown to have a significant synergistic effect, inhibiting bacterial growth within 8 hours in time-kill curve studies. uwi.edu
The following table summarizes the findings of studies on the synergistic potential of amikacin with naringenin and rutin hydrate.
| Non-Antibiotic Agent | Bacterial Species | Methodology | Key Findings | FIC Index |
|---|---|---|---|---|
| Naringenin | Escherichia coli (Multidrug-Resistant) | Checkerboard Assay, Time-Kill Assay | Synergistic effect observed, leading to enhanced bactericidal activity. nih.gov | Synergistic (specific values not detailed in abstract) nih.gov |
| Rutin Hydrate | Gram-negative bacteria (various reference strains) | Checkerboard Assay | More active against Gram-negative bacteria with synergistic and additive interactions noted. researchgate.netresearchgate.net | Synergistic (specific values vary by strain) researchgate.netresearchgate.net |
| Rutin Hydrate | Gram-positive bacteria (various reference strains) | Checkerboard Assay | Indifferent or additive effects were more common. researchgate.netresearchgate.net | Additive/Indifferent (specific values vary by strain) researchgate.netresearchgate.net |
| Rutin | Escherichia coli | Checkerboard Assay, Time-Kill Assay | Significant synergistic effect, with a fractional inhibitory concentration index (FICI) range of 0.1875–0.5. uwi.edu | 0.1875–0.5 uwi.edu |
Mechanistic Basis of Synergy in Experimental Models
The synergistic effects observed when amikacin (hydrate) is combined with other agents are underpinned by various mechanisms that have been elucidated in experimental models. A primary mechanism involves the enhancement of amikacin's entry into the bacterial cell.
In the case of carbapenems, it is hypothesized that their inhibitory action on cell wall synthesis leads to increased permeability of the bacterial outer membrane. This disruption of the cell wall facilitates the uptake of aminoglycosides like amikacin, allowing them to reach their ribosomal targets in higher concentrations and exert their bactericidal effects more efficiently.
For non-antibiotic agents like naringenin and rutin, a similar mechanism of action has been proposed. These flavonoids have been shown to damage the bacterial cell wall and membrane. nih.govuwi.edu This disruption leads to increased cell permeability, as evidenced by the leakage of intracellular components such as alkaline phosphatase (AKP) and potassium ions (K+). nih.govuwi.edu The compromised integrity of the cell envelope allows for greater influx of amikacin, thereby potentiating its antimicrobial activity. uwi.edu Scanning electron microscopy has visually confirmed that the combination of these flavonoids with amikacin leads to significant damage to the bacterial cell structure. nih.govuwi.edu
Essentially, both carbapenems and certain non-antibiotic agents can act as permeabilizers, breaking down the bacterial cell's primary defenses and enabling amikacin to more effectively inhibit protein synthesis, leading to a synergistic bactericidal outcome.
Advanced Analytical Methodologies for Amikacin Hydrate Quantification and Characterization in Research
Chromatographic Techniques for Amikacin (B45834) (hydrate) Analysis
Chromatography stands as the cornerstone for the separation and quantification of Amikacin. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalently used techniques, often coupled with various detectors to overcome the compound's inherent analytical challenges.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC methods provide the high resolution needed to separate Amikacin from its precursor, Kanamycin (B1662678), and other related substances or endogenous components in complex matrices like plasma and urine. nih.govoup.com The choice between HPLC and UHPLC often depends on the desired speed and efficiency, with UHPLC offering faster analysis times and improved resolution due to the use of smaller particle size columns. innovareacademics.in
Direct determination of Amikacin using HPLC with UV-Visible detection is not feasible due to its limited absorbance. nih.govresearchgate.net The molecule lacks a significant chromophore necessary for direct spectrophotometric detection. scielo.brresearchgate.net To circumvent this, pre-column derivatization is a common strategy to introduce a chromophoric tag to the Amikacin molecule.
One such method involves derivatization with the Hantzsch reagent, a mixture of acetylacetone, formaldehyde, and acetate (B1210297) buffer. nih.govresearchgate.net This reaction forms a colored product that can be detected by a UV-Visible or Diode Array Detector (DAD). For instance, a method using the Hantzsch reagent allowed for detection at 340 nm. nih.govresearchgate.net Another approach utilizes 1-fluoro-2,4-dinitrobenzene (B121222) for derivatization, with subsequent detection at 365 nm. researchgate.net The addition of borate (B1201080) to the mobile phase has also been explored to form a complex with Amikacin, enabling direct UV detection at lower wavelengths, such as 205 nm. oup.com
Research has also demonstrated the use of other derivatizing agents like 2,4,6-trinitrobenzene sulphonic acid and p-chloranilic acid to form colored complexes measurable in the visible region. oup.comresearchgate.net
Table 1: HPLC-UV/Vis Methods for Amikacin (hydrate) Analysis
| Derivatizing Agent | Detection Wavelength (nm) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |
|---|---|---|---|---|---|
| Hantzsch Reagent | 340 | Pharmaceuticals, Urine, Blood | 0.10–25.0 | 0.024 | researchgate.net |
| 1-Fluoro-2,4-dinitrobenzene | 365 | Skin (Epidermis) | 1.64–49.21 | N/A | researchgate.net |
| p-Chloranilic acid | 524 | Pure and Pharmaceutical Forms | 20–100 | N/A | researchgate.net |
| Vanillin | 400 | Pharmaceutical Preparations | 10-50 | N/A | semanticscholar.org |
Fluorescence detection offers higher sensitivity and selectivity compared to UV/Vis detection. nih.gov Similar to UV/Vis methods, Amikacin requires derivatization to introduce a fluorophore. nih.govphmethods.net A widely used derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). phmethods.net This reagent reacts with the primary and secondary amine groups in Amikacin to produce stable, highly fluorescent derivatives. phmethods.net In one UHPLC method, pre-column derivatization with FMOC-Cl, followed by the addition of glycine (B1666218) to remove excess reagent, allowed for fluorimetric detection at an excitation wavelength of 265 nm and an emission wavelength of 315 nm. phmethods.net
Another common derivatizing agent is o-phthalaldehyde (B127526) (OPA), often used with a thiol-containing compound like 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine. tandfonline.comresearchgate.net Post-column derivatization with OPA and 2-mercaptoethanol has been successfully applied in reversed-phase ion-pairing liquid chromatography for the determination of Amikacin in dog plasma. tandfonline.com
Table 2: HPLC/UHPLC-Fluorescence Methods for Amikacin (hydrate) Analysis
| Derivatizing Agent | Derivatization Type | Excitation (nm) | Emission (nm) | Matrix | Linearity Range (µg/mL) | LOD (ng/mL) | Reference |
|---|---|---|---|---|---|---|---|
| FMOC-Cl with Glycine | Pre-column | 265 | 315 | Human Serum | 0.5–10 | 50 | phmethods.net |
| o-Phthalaldehyde and 2-Mercaptoethanol | Post-column | N/A | N/A | Dog Plasma | N/A | N/A | tandfonline.com |
| Ninhydrin (B49086) and Phenylacetaldehyde | Pre-column | 395 | 470 | Human Plasma | N/A | N/A | researchgate.net |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for Amikacin analysis, offering high sensitivity and specificity without the need for derivatization. nih.govnih.gov This makes the sample preparation and analysis process simpler and more robust. UPLC-MS/MS methods have been developed and validated for the quantification of Amikacin in various biological matrices, including human plasma and serum. innovareacademics.inresearchgate.netjapsonline.com
These methods typically involve a straightforward protein precipitation step for sample preparation. innovareacademics.injapsonline.com Chromatographic separation is often achieved on a C18 or C8 column. innovareacademics.injapsonline.com The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. For Amikacin, a common transition monitored is m/z 585.9 > 162.9. innovareacademics.inresearchgate.net Kanamycin is frequently used as an internal standard. innovareacademics.inresearchgate.net
The versatility of LC-MS/MS allows for the development of methods with a wide linear range, suitable for various research applications, from cellular uptake studies to pharmacokinetic profiling. nih.govnih.gov For instance, a UPLC-MS/MS method for Amikacin in human plasma was validated over a concentration range of 1.0–150.0 µg/mL. innovareacademics.inresearchgate.netui.ac.id Another study reported a method with a lower limit of quantification (LLOQ) of 0.2 µg/mL in human plasma. japsonline.com
Table 3: UPLC-MS/MS Bioanalytical Procedures for Amikacin (hydrate)
| Matrix | Column | Mobile Phase Components | Linearity Range (µg/mL) | LLOQ (µg/mL) | Internal Standard | Reference |
|---|---|---|---|---|---|---|
| Human Plasma | BEH C18 | 0.1% v/v Formic acid and Acetonitrile | 1.0–150.0 | 1.0 | Kanamycin | innovareacademics.inresearchgate.netui.ac.id |
| Human Plasma | C8 | Ammonium (B1175870) formate (B1220265), Formic acid, Water, Methanol (B129727) | 0.2–25 | 0.2 | Gentamicin (B1671437) Sulphate | japsonline.com |
| Cell Lysate | N/A | 60 mM Ammonium hydroxide (B78521) (pH 11.2) | 0.016–8 (mg/L) | N/A | N/A | nih.gov |
| Human Serum | N/A | N/A | N/A | 0.25 (ng/mL) | Apramycin | nih.gov |
Evaporative Light Scattering Detection (ELSD) is another valuable technique for analyzing compounds like Amikacin that lack UV-absorbing properties. nih.govresearchgate.net The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. This method does not require the analyte to have a chromophore, thus eliminating the need for derivatization. nih.gov
HPLC-ELSD methods have been developed for the simultaneous determination of Amikacin and other aminoglycosides. rsc.org These methods often employ ion-pair chromatography to achieve separation on a reversed-phase column, such as a C18 column. nih.govrsc.org The response in ELSD can be influenced by several parameters, including the drift tube temperature and the pressure of the nebulizing gas, which must be optimized. ingentaconnect.com Research has shown that using ion-pairing acidic reagents with increased molecular mass can enhance the ELSD response. nih.gov
A developed HPLC-ELSD method for Amikacin in animal feeds demonstrated linearity in the range of 2.00–200 μg/mL with a limit of detection between 0.2 and 0.7 mg/kg. rsc.org
Table 4: HPLC-ELSD Methods for Amikacin (hydrate) Analysis
| Column | Mobile Phase | Linearity Range (µg/mL) | LOD | Application | Reference |
|---|---|---|---|---|---|
| Hypersil BDS C18 | Ion-pair chromatography | 2.00–200 | 0.2-0.7 mg/kg | Animal Feeds | rsc.org |
| Thermo Hypersil BetaBasic C18 | Water-methanol (60:40, v/v) with 3.0 mll(-1) nonafluoropentanoic acid | 7–77 | 2.2 µg/mL | Pharmaceuticals | nih.govresearchgate.net |
| Diamonsil C18 | 0.2 mol. L-1 trifluoroacetic acid-methanol (94:6) | N/A | N/A | Quality Analysis | nih.gov |
Ion Chromatography (IC) is a well-established technique for the analysis of ionic species and is particularly suited for separating aminoglycosides. thermofisher.comthermofisher.com IC, often paired with electrochemical detection like Pulsed Amperometric Detection (PAD), is a powerful and widely recommended technique for aminoglycoside analysis. thermofisher.com PAD is ideal for this class of compounds as it provides sensitive detection without the need for derivatization. thermofisher.com
IC methods can also be used with suppressed conductivity detection for the determination of counter-ions, such as sulfate (B86663), and other ionic impurities in Amikacin drug substances. thermofisher.com The separation is typically achieved using anion-exchange columns like the IonPac AS18 or AS11-HC. thermofisher.com For the analysis of Amikacin itself, methods have been described using a column packed with poly(styrene-divinylbenzene) and pulsed electrochemical detection on a gold electrode. researchgate.net
Table 5: Ion Chromatography Methods for Amikacin (hydrate) Related Analysis
| Technique | Detector | Column | Analyte(s) | Application | Reference |
|---|---|---|---|---|---|
| High-Performance Ion Chromatography (HPIC) | Pulsed Amperometric Detector (PAD) | N/A | Aminoglycosides (including Amikacin) | Pharmaceutical Analysis | thermofisher.com |
| Ion Chromatography | Suppressed Conductivity | IonPac AS18 or AS11-HC | Sulfate and anionic impurities | Drug Substance Purity | thermofisher.com |
| Liquid Chromatography | Pulsed Electrochemical Detection (Gold Electrode) | Poly(styrene-divinylbenzene) | Amikacin | Pharmaceutical Analysis | researchgate.net |
Thin-Layer Chromatography (TLC) in Amikacin (hydrate) Studies
Thin-Layer Chromatography (TLC), particularly when coupled with densitometry, serves as a valuable method for the identification and quantification of amikacin. nih.govhelixchrom.com This technique allows for the simultaneous analysis of amikacin alongside other aminoglycosides like gentamicin, kanamycin, and neomycin. nih.govthermofisher.com
In a typical TLC-densitometric method, separation is achieved on silica (B1680970) gel plates. helixchrom.comthermofisher.com A common mobile phase for separating amikacin and other aminoglycosides is a mixture of methanol, 25% ammonia, and chloroform (B151607) in a 3:2:1 (v/v/v) ratio. nih.govhelixchrom.com Because amikacin lacks a UV-absorbing chromophore, post-chromatographic derivatization is necessary for visualization and quantification. nih.gov A 0.2% solution of ninhydrin in ethanol (B145695) is frequently used as a detection reagent, which reacts with the primary amino groups of amikacin to produce a colored product. helixchrom.comthermofisher.com Densitometric measurements are then performed at a specific wavelength, such as 500 nm, to quantify the separated spots. nih.govhelixchrom.com
These methods are noted for their high sensitivity. Research has demonstrated limits of detection (LOD) and quantification (LOQ) for amikacin at 0.25 µ g/spot and 0.5 µ g/spot , respectively. nih.govhelixchrom.comthermofisher.com The linearity of these methods is also well-established, with a typical range of 0.75–6.25 µ g/spot for amikacin. helixchrom.comthermofisher.com The precision of the TLC-densitometric determination is very good, with reported relative standard deviation (RSD) values between 0.3% and 0.6%. helixchrom.com
Interactive Data Table: TLC-Densitometric Method for Amikacin
| Parameter | Condition/Value | Source |
|---|---|---|
| Stationary Phase | Silica gel TLC plates | nih.govhelixchrom.com |
| Mobile Phase | Methanol-25% Ammonia-Chloroform (3:2:1, v/v/v) | helixchrom.comthermofisher.com |
| Detection Reagent | 0.2% Ninhydrin in ethanol | helixchrom.comthermofisher.com |
| Detection Wavelength | 500 nm | nih.govhelixchrom.com |
| Limit of Detection (LOD) | 0.25 µg/spot | helixchrom.comthermofisher.com |
| Limit of Quantification (LOQ) | 0.5 µg/spot | helixchrom.comthermofisher.com |
| Linearity Range | 0.75–6.25 µg/spot | helixchrom.comthermofisher.com |
| Precision (RSD) | 0.3–0.6% | helixchrom.com |
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) has emerged as a powerful technique for the high-resolution separation and analysis of amikacin, offering an alternative to traditional liquid chromatography. nih.gov The inherent physicochemical properties of amikacin—specifically its lack of a strong UV-absorbing chromophore or fluorophore—have driven the development of various CE detection strategies. researchgate.net
One approach involves CE coupled with capacitively coupled contactless conductivity detection (CE-C⁴D). researchgate.netnih.gov This method is advantageous as it does not require derivatization. An optimized separation can be achieved in under 6 minutes using a background electrolyte (BGE) composed of 20 mM MES adjusted to pH 6.6 with L-histidine, with 0.3 mM CTAB added as a flow modifier. researchgate.net This CE-C⁴D method demonstrates good linearity (R² = 0.9996) with a limit of detection (LOD) of 0.5 mg/L and a limit of quantification (LOQ) of 1.7 mg/L. researchgate.net
Another strategy utilizes borate complexation to enable direct UV detection. nih.govresearchgate.net The analyses of twelve different aminoglycosides, including amikacin, have been demonstrated using this principle. researchgate.net For quantification, methods have been developed using a 160 mM sodium tetraborate (B1243019) decahydrate (B1171855) buffer. nih.govresearchgate.net
CE with fluorescence detection offers high sensitivity but requires pre-column derivatization. lcms.cz In one such method, amikacin is derivatized with 1-methoxy-carbonylindolizine-3,5-dicarbaldehyde. lcms.cz The resulting fluorescent derivative is then separated using micellar electrokinetic chromatography (MEKC) mode with a 40 mM SDS-20 mM phosphate-borate buffer (pH 7.0) and detected by fluorescence at an emission wavelength of 482 nm (excitation at 414 nm). lcms.cz This method achieves a detection limit of 0.5 µg/mL in human plasma. lcms.cz
Interactive Data Table: Capillary Electrophoresis Methods for Amikacin
| Method | Key Parameters | Performance | Source |
|---|---|---|---|
| CE-C⁴D | BGE: 20 mM MES, pH 6.6 (with L-histidine), 0.3 mM CTAB Voltage: 30 kV (reverse polarity) | Separation Time: < 6 min LOD: 0.5 mg/L LOQ: 1.7 mg/L | researchgate.net |
| CE-UV | BGE: 160 mM Sodium tetraborate decahydrate Detection: Direct UV | Demonstrated for identification and quantification of multiple aminoglycosides. | nih.govresearchgate.net |
| CE-Fluorescence | Derivatization: 1-methoxy-carbonylindolizine-3,5-dicarbaldehyde Mode: MEKC Detection: λex 414 nm / λem 482 nm | LOD: 0.5 µg/mL (in plasma) Linearity: 5-100 µg/mL | lcms.cz |
Spectrometric Methods for Amikacin (hydrate) Research
Spectrometric methods are fundamental in the analysis of amikacin. While some techniques can be used for direct analysis, many rely on chemical derivatization to impart properties suitable for detection.
UV-Visible Spectrometry (Necessity of Derivatization)
Direct determination of amikacin using UV-Visible spectrometry is not feasible because the molecule lacks a suitable chromophore, a structural feature that absorbs light in the UV-visible range. Consequently, its aqueous solution shows no significant absorbance between 200 and 800 nm. To overcome this limitation, pre- or post-column derivatization is essential to introduce a chromophoric group into the amikacin molecule. sielc.com
Several derivatization reagents have been successfully used for this purpose. One common method involves a charge-transfer complexation reaction with p-chloranilic acid. sielc.com This reaction produces a purple-colored product with a maximum absorbance (λmax) at 524 nm, allowing for quantification in the visible range. sielc.com This specific method has demonstrated linearity in the concentration range of 20-100 µg/mL. sielc.com Another approach is the Hantzsch condensation reaction, which can be used as a pre-column derivatization for HPLC analysis with UV detection. The resulting derivative is typically detected around 330-340 nm.
Interactive Data Table: UV-Visible Spectrometric Methods for Amikacin
| Derivatization Reagent | Principle | Detection Wavelength (λmax) | Linearity Range | Source |
|---|---|---|---|---|
| p-Chloranilic Acid | Charge-transfer complexation | 524 nm | 20–100 µg/mL | sielc.com |
| Hantzsch Reagent (Acetylacetone, Formaldehyde) | Condensation reaction | 330 nm - 340 nm | 0.10–25.0 µg/mL | |
| Ninhydrin | Condensation reaction | 650 nm | Not Specified |
Spectrofluorimetry Techniques
Spectrofluorimetry offers a highly sensitive alternative for the quantification of amikacin. Similar to UV-Vis spectrometry, these methods generally require derivatization to convert the non-fluorescent amikacin into a fluorescent product. A variety of reagents have been investigated to react with the primary amino groups present in the amikacin structure.
Common derivatizing agents include:
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with amikacin in the presence of a borate buffer to form a stable and highly fluorescent complex. nih.gov The resulting product can be detected with excitation at 265 nm and emission at 315 nm. nih.gov
o-phthalaldehyde (OPA): In the presence of an aminothiol, OPA reacts with the primary amino groups of amikacin to yield a fluorescent derivative, with typical excitation and emission wavelengths of 340 nm and 450 nm, respectively.
Ninhydrin and Phenylacetaldehyde: Condensation of amikacin with this reagent pair in a buffered medium (pH 6.0) forms a fluorescent product measured at an emission wavelength of 470 nm (excitation at 395 nm). This method has a reported linearity range of 0.1-1.2 µg/mL.
Indocyanine Green (ICG): A kinetic method has been developed based on the inhibition of the cerium(IV)-induced oxidation of ICG by amikacin. wiley.com The reaction is monitored at long wavelengths (λex: 765 nm, λem: 812 nm), providing good selectivity. wiley.com
Safranin: This method is based on the formation of a charge-transfer complex between amikacin and safranin at pH 8. The complex, after extraction into chloroform, is measured with excitation between 519-524 nm and emission between 545-570 nm, offering extremely high sensitivity with a linear range of 4–60 pg/mL.
Interactive Data Table: Spectrofluorimetric Methods for Amikacin
| Derivatization Reagent/Method | λex (nm) | λem (nm) | Linearity Range | Source |
|---|---|---|---|---|
| FMOC-Cl | 265 | 315 | 0.5–10 µg/mL | nih.gov |
| o-phthalaldehyde (OPA) | 340 | 450 | Not Specified | |
| Ninhydrin/Phenylacetaldehyde | 395 | 470 | 0.1–1.2 µg/mL | |
| Indocyanine Green (ICG) | 765 | 812 | LOD: 0.02 µg/mL | wiley.com |
| Safranin | 519-524 | 545-570 | 4–60 pg/mL |
Nuclear Magnetic Resonance (NMR) Spectrometry for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of amikacin and its derivatives in solution. phmethods.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecule's structure, conformation, and the specific sites of chemical modification. phmethods.net
Phase-sensitive 2D ¹H/¹H COSY (Correlation Spectroscopy) spectra are used to identify the structure of amikacin. phmethods.net However, due to spectral crowding, even at high magnetic field strengths (500 MHz), unambiguous assignment of all proton resonances can be challenging. phmethods.net To resolve this, 2D relayed coherence transfer experiments (RELAY) are employed. These experiments help trace scalar connectivities between protons, allowing for the complete assignment of the ¹H NMR spectra of amikacin and its derivatives. phmethods.net
NMR is also a powerful technique for determining the individual pKa values of the multiple amino groups in the amikacin structure. By monitoring the changes in the chemical shifts of specific ¹H, ¹³C, and ¹⁵N nuclei as a function of pH, researchers can accurately measure the basicity of each nitrogen atom. For example, using ¹H, ¹³C, and ¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments, the average pKa values for the nitrogen atoms in amikacin have been determined as follows: N-1 (8.10), N-3 (6.78), N-2' (7.36), N-6' (8.97), and N-3'' (7.65). This information is crucial for understanding its chemical reactivity and interaction with biological targets. phmethods.net
Interactive Data Table: NMR-Determined pKa Values for Amikacin Amino Groups
| Nitrogen Atom | Average pKa Value | Source |
|---|---|---|
| N-1 | 8.10 | |
| N-3 | 6.78 | |
| N-2' | 7.36 | |
| N-6' | 8.97 | |
| N-3'' | 7.65 |
Electrochemical Detection Approaches
Electrochemical methods offer high sensitivity and are well-suited for compounds like amikacin that are electroactive or can be made so. pnu.ac.irmagtechjournal.com Techniques such as pulsed electrochemical detection, polarography, cyclic voltammetry, and amperometry have been successfully applied to amikacin analysis. pnu.ac.irtandfonline.com
Pulsed Electrochemical Detection
Pulsed Electrochemical Detection (PED), particularly Pulsed Amperometric Detection (PAD), is a powerful technique for the direct quantification of amikacin, especially when coupled with high-performance liquid chromatography (HPLC) or high-performance anion-exchange chromatography (HPAEC). nih.govwaters.comantecscientific.comchromatographyonline.com This method is advantageous as it avoids the need for derivatization. tandfonline.com The United States Pharmacopeia (USP) has established HPAEC-PAD as a standard method for the assay of amikacin and its related impurity, kanamycin. waters.comantecscientific.comchromatographyonline.comwaters.com
The technique involves applying a series of potential pulses to a noble metal working electrode, typically gold, to clean and reactivate the surface, allowing for sensitive and reproducible detection of analytes like aminoglycosides. magtechjournal.comnih.gov Post-column addition of a strong base, such as sodium hydroxide, is often required to increase the pH, which facilitates the electrochemical oxidation of the hydroxyl groups in the amikacin molecule at the gold electrode surface, thereby enhancing detection. nih.govnih.gov
Several studies have optimized LC-PED methods for amikacin analysis. One approach utilized a poly(styrene-divinylbenzene) column with a two-step gradient mobile phase consisting of sodium sulfate, sodium octanesulfonate, and a phosphate (B84403) buffer (pH 3.0), with post-column addition of sodium hydroxide. nih.gov Another improved method employed a Discovery C18 column and a mobile phase of sodium 1-octanesulfonate, tetrahydrofuran, and sodium sulphate in a phosphate buffer, which allowed for the separation of amikacin from 16 impurities. nih.gov The quantification of amikacin in neonatal bronchoalveolar lavage fluid has also been achieved using liquid chromatography with pulsed electrochemical detection (LC-PED), demonstrating a quantification limit of 0.06 mg/L. asm.org
Table 1: Examples of LC-PED Methods for Amikacin Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 (USP) waters.comantecscientific.com |
|---|---|---|---|
| Chromatography | LC | LC | HPAEC |
| Column | Poly(styrene-divinylbenzene) | Discovery C18 (250 mm x 4.6 mm, 5 µm) | CarboPac MA1 (USP L47) chromatographyonline.com |
| Mobile Phase A | 1 g/L sodium sulfate, 1.8 g/L sodium octanesulfonate, 50 ml/L 0.2 M phosphate buffer (pH 3.0) | 20 g/L sodium sulphate, 1.8 g/L sodium 1-octanesulfonate, 14 ml/L tetrahydrofuran, 50 ml/L phosphate buffer (pH 3.0) | 134 mM Sodium Hydroxide |
| Mobile Phase B | 60 g/L sodium sulfate, 1.8 g/L sodium octanesulfonate, 50 ml/L 0.2 M phosphate buffer (pH 3.0) | 28 g/L sodium sulphate, 1.8 g/L sodium 1-octanesulfonate, 14 ml/L tetrahydrofuran, 50 ml/L phosphate buffer (pH 3.0) | Not Applicable |
| Detection | PED on a gold electrode | PED | PAD |
| Post-Column Reagent | Sodium Hydroxide | 0.5 M Sodium Hydroxide | Not Applicable |
| Key Finding | Separation achieved with a 60-minute analysis time. | Separation of amikacin from 16 impurities. | Meets USP system suitability requirements. waters.comantecscientific.comchromatographyonline.com |
Polarography and Cyclic Voltammetry
Polarography and cyclic voltammetry are electrochemical techniques used to study the redox behavior of chemical species. pnu.ac.irrsc.org While amikacin itself is challenging to analyze directly with these methods due to its electrochemical inactivity on bare electrodes, derivatization or modified electrodes can enable its quantification. rsc.orgbenthamdirect.comnih.gov
A direct current (D.C.) polarographic method has been developed for the quantitative determination of amikacin after conversion to its polarographically active nitroso derivative. rsc.org In this method, the nitroso derivative of amikacin exhibits two distinct cathodic waves in a basic medium at -0.8 V and -1.4 V, and two cathodic waves in an acidic medium at -0.4 V and -0.8 V. rsc.org A linear relationship was found between the diffusion current and the concentration in the range of 10–60 mg-%. rsc.org
Cyclic voltammetry (CV) is primarily used to investigate the electrochemical properties of amikacin and to characterize modified electrodes developed for its detection. tandfonline.comnju.edu.cnrjdentistry.com For instance, CV has been used to study the oxidation of amikacin at a nano-sized copper oxide modified carbon paste electrode. tandfonline.comnju.edu.cn These studies show that the modified electrode significantly enhances the oxidation current of amikacin compared to an unmodified or bulk-modified electrode. tandfonline.comnju.edu.cn CV has also been used to demonstrate the enhanced electrode characteristics of glassy carbon electrodes modified with a gold solution and arenediazonium tosylate for amikacin detection. rjdentistry.combohrium.com
Amperometry Methodologies
Amperometry involves measuring the electric current resulting from an electrochemical reaction at a constant applied potential. This technique has been applied to amikacin detection, often using chemically modified electrodes that catalyze its oxidation, thereby enhancing sensitivity. pnu.ac.irtandfonline.comtandfonline.com
A notable development is the creation of an amperometric sensor using a nano-sized copper oxide (CuO) modified carbon paste electrode. tandfonline.comnju.edu.cntandfonline.com The nano-sized CuO particles exhibit superior catalytic performance compared to bulk CuO particles. tandfonline.com At an optimal potential of 0.6 V, the oxidation current of amikacin at this sensor was approximately 40 times higher than that at a bulk CuO modified electrode. tandfonline.comnju.edu.cn This sensor demonstrated a linear response to amikacin in the concentration range of 2–200 µM with a detection limit of about 1 µM. tandfonline.comtandfonline.com The methodology has been successfully applied in both steady-state and flow injection analysis systems. tandfonline.com The synergistic effects and catalytic properties of nanomaterials like copper oxide nanoparticles can accelerate electrochemical signals, leading to lower detection limits. nih.gov
Other Research-Oriented Detection and Quantification Techniques
Beyond mainstream electrochemical methods, other novel techniques have been explored for amikacin quantification, including chemiluminescence and Rayleigh scattering, which offer high sensitivity. pnu.ac.ir
Chemiluminescence Methods
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction and is known for its high sensitivity, low detection limits, and wide linear ranges. researchgate.netchinjmap.com Several flow-injection (FI) chemiluminescence methods have been developed for amikacin determination. These methods are typically fast, simple, and easily automated. uw.edu.pl
One approach is based on the ability of amikacin to enhance the CL signal of a specific reaction. A highly sensitive method was developed based on the enhancement of the CL reaction between luminol (B1675438) and a trivalent copper-periodate complex (K5[Cu(HIO6)2]) in an alkaline medium. researchgate.netnih.gov This FI-CL method achieved a detection limit of 1.2×10⁻⁹ g/mL with a linear range of 4.0×10⁻⁹ to 4.0×10⁻⁶ g/mL. researchgate.netnih.gov Another FI-CL method involves the oxidation of amikacin with N-bromosuccinimide in the presence of fluorescein (B123965) as a sensitizer, yielding a detection limit of 0.08 µg/mL. uw.edu.pl
Conversely, some methods rely on the inhibition of a CL reaction. One such method is based on amikacin's inhibition of the CL emission from the oxidation of luminol by hydrogen peroxide, a reaction catalyzed by copper(II) ions. nih.gov Amikacin forms a stable complex with the Cu(II) catalyst, thus reducing the CL intensity. This method has a linear range of 9.89–20 mg/L and a detection limit of 2.97 mg/L. nih.gov Another FI-CL method used the reaction of luminol and potassium permanganate (B83412) in a sodium hydroxide medium, achieving a detection limit of 7.5×10⁻⁹ g·mL⁻¹. chinjmap.com
Table 2: Comparison of Chemiluminescence (CL) Methods for Amikacin Determination
| CL System | Principle | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Luminol-Trivalent Copper-Periodate Complex | Enhancement | 4.0×10⁻⁹–4.0×10⁻⁶ g/mL | 1.2×10⁻⁹ g/mL | researchgate.netnih.gov |
| N-bromosuccinimide–Fluorescein | Enhancement | Not specified | 0.08 µg/mL | uw.edu.pl |
| Luminol-H₂O₂-Cu(II) | Inhibition | 9.89–20 mg/L | 2.97 mg/L | nih.gov |
| Luminol-KMnO₄-NaOH | Enhancement | 1.0×10⁻⁸–1.0×10⁻⁶ g/mL | 7.5×10⁻⁹ g/mL | chinjmap.com |
| Luminol-H₂O₂-Cu(II) (with HPLC) | Inhibition | 0.15–2.0 µg/mL | ~50 µg/L | nih.gov |
Rayleigh Scattering Method
Resonance Rayleigh scattering (RRS) is a light scattering technique that has emerged as a simple, sensitive, and cost-effective method for studying molecular interactions and quantifying analytes. ingentaconnect.comscispace.com The method relies on measuring the enhanced scattering intensity that occurs when small molecules bind to a larger substrate or form aggregates, with the incident light wavelength being close to the absorption band of the resulting complex. ingentaconnect.comscispace.com
For amikacin analysis, RRS methods are typically based on the formation of an ion-association complex between the positively charged amikacin molecule and a negatively charged dye probe in a weakly acidic medium. ingentaconnect.combenthamdirect.com This interaction forms large aggregates, leading to a significant enhancement of the RRS signal. ingentaconnect.com Pontamine sky blue (PSB) is one such probe that has been used effectively. The interaction between amikacin and PSB forms a complex that results in greatly enhanced RRS signals, with a maximum peak at 362 nm. ingentaconnect.combenthamdirect.com This method is highly sensitive, with a detection limit of 3.0 ng/mL and a linear range of 0–1.7 µg/mL. ingentaconnect.combenthamdirect.com
Another RRS approach involves the covalent bonding of amikacin to a water-soluble polymer, such as a copolymer of 4-styrenesulfonic acid and maleic acid, using a carbodiimide (B86325) crosslinking technique. researchgate.net This reaction forms amide bonds and results in a product with high scattering intensity at 362 nm. The method has a detection limit of 0.08 mg/L over a calibration range of 0.2–35 mg/L. researchgate.net RRS has also been used to study the interaction of amikacin with calf thymus DNA, where amikacin enhances the RRS intensity of the DNA, allowing for its detection. nih.gov
Immunoassay Techniques in Research Settings
Immunoassay techniques are widely utilized for the quantification of amikacin in research settings, offering high sensitivity and specificity. medscape.com These methods leverage the specific binding interaction between an antibody and amikacin. Various formats have been developed, including radioimmunoassay (RIA), enzyme-multiplied immunoassay technique (EMIT), and fluorescence-based immunoassays. oup.com
A substrate-labeled fluorescent immunoassay (SLFIA) for amikacin has been developed, which is noted for being rapid and simple, requiring only 2 µL of serum. asm.org This assay involves an amikacin molecule labeled with a fluorogenic substrate (β-galactosyl-umbelliferone). asm.org When this conjugate is bound by an anti-amikacin antibody, the enzyme (β-galactosidase) is inhibited from hydrolyzing the substrate. asm.org In the presence of amikacin from a sample, the labeled amikacin is displaced from the antibody, allowing the enzyme to act on the substrate and produce a measurable fluorescent signal. asm.org The fluorescence intensity is proportional to the amikacin concentration in the sample. asm.org Comparative studies have shown a high correlation (r=0.987) between amikacin levels determined by SLFIA and those by radioimmunoassay. asm.org
More recently, surface plasmon resonance (SPR) biosensors have been developed for the real-time, label-free detection of amikacin. researchgate.net An SPR-based competitive immunoassay was designed for therapeutic drug monitoring, demonstrating high specificity and sensitivity suitable for clinical research. researchgate.net This method involves immobilizing an amikacin-protein conjugate on the sensor surface. researchgate.net When a sample containing free amikacin is introduced along with a specific antibody, the free amikacin competes with the immobilized amikacin for antibody binding sites. This interaction is detected in real-time by the SPR instrument. researchgate.net The resulting signal is inversely proportional to the concentration of amikacin in the sample. researchgate.net
| Immunoassay Technique | Principle | Key Findings / Performance Metrics | Reference |
|---|---|---|---|
| Enzyme-Multiplied Immunoassay Technique (EMIT) | Competitive immunoassay where enzyme activity is modulated by antibody binding. | Compared with RIA and microbiological assays for measuring amikacin in human serum. oup.com | oup.com |
| Radioimmunoassay (RIA) | Competitive immunoassay using a radiolabeled antigen. | Used as a reference method for comparison with other immunoassays like SLFIA. asm.org | oup.comasm.org |
| Substrate-Labeled Fluorescent Immunoassay (SLFIA) | Competitive assay where antibody binding inhibits enzymatic action on a fluorogenic substrate. asm.org | Requires only 2 µL of serum; results show high correlation (r=0.987) with RIA. asm.org | asm.org |
| Surface Plasmon Resonance (SPR) Immunoassay | Label-free, real-time detection based on competitive binding on a sensor chip. researchgate.net | IC50: 1.4 ng/mL; Limit of Detection (LOD): 0.13 ng/mL. Suitable for therapeutic drug monitoring. researchgate.net | researchgate.net |
Microbial Assay Techniques for Bioactivity Assessment
Microbiological assays are fundamental in determining the biological activity or potency of antibiotics like amikacin. dergipark.org.trekb.eg Unlike chemical methods that measure concentration, bioassays measure the actual antimicrobial effect on a living organism, which is crucial for assessing the functional integrity of the antibiotic molecule. dergipark.org.trscielo.br These assays are based on the principle of measuring the inhibition of microbial growth caused by the antibiotic. ekb.egscielo.br The size of the inhibition zone (in agar (B569324) diffusion assays) or the degree of turbidity reduction (in broth dilution assays) is proportional to the concentration of the active antibiotic. scielo.br
The agar well diffusion method is commonly employed, using a sensitive test microorganism. ekb.egscielo.br Staphylococcus aureus is a frequently recommended test organism for amikacin bioassays. scielo.brnih.gov In this method, agar plates are uniformly inoculated with a standardized suspension of the test microbe. scielo.br Solutions of a reference standard and the amikacin test sample are placed in wells cut into the agar. After incubation, the diameter of the zone of growth inhibition around each well is measured. scielo.br
In a comparative study, an agar diffusion bioassay for amikacin sulfate injection demonstrated linearity over a concentration range of 1 to 16 μg/mL (r = 0.9994). dergipark.org.tr Another research effort compared the traditional turbidimetric microbial assay with a novel real-time PCR (RT-PCR) based method. nih.gov The RT-PCR method, which also relies on microbial growth inhibition, showed improved linearity over a wider concentration range and better precision compared to the standard turbidimetric method. nih.gov Despite their limitations in specificity and sensitivity compared to chromatographic methods, microbial assays remain a cost-effective and valuable tool for confirming the biological potency of amikacin. dergipark.org.trnih.gov
| Assay Method | Test Organism | Linear Concentration Range | Correlation Coefficient (r) | Key Findings | Reference |
|---|---|---|---|---|---|
| Agar Well Diffusion | Staphylococcus aureus | 1 - 16 µg/mL | 0.9994 | Demonstrated good linearity and accuracy for quantifying amikacin sulfate in injections. dergipark.org.tr | dergipark.org.trscielo.br |
| Turbidimetric Method | Staphylococcus aureus ATCC 29737 | 8.00 - 30.47 µg/mL | 0.958 | Standard USP method; used as a baseline for comparison with newer techniques. nih.gov | nih.gov |
| Real-Time PCR (RT-PCR) Method | Staphylococcus aureus ATCC 29737 | 5.12 - 38.08 µg/mL | 0.976 | Showed a wider linear range and better correlation coefficient, accuracy, and precision than the turbidimetric method. nih.gov | nih.gov |
| Radioenzymatic Assay | Klebsiella pneumoniae ATCC 27799 (for bioassay comparison) | Not Applicable | 0.96 (vs. bioassay) | Excellent agreement found between the enzymatic assay and the microbial assay for amikacin. asm.org | asm.org |
Nanosensor Development for Sensitive Detection (e.g., Carbon Quantum Dots/Gold Nanoparticles based Fluorescence)
The development of nanosensors represents a significant advancement in the sensitive and rapid detection of amikacin. bohrium.comnih.gov A notable example is a fluorescence "on-off" nanosensor based on a composite of carbon quantum dots (CQDs) and gold nanoparticles (AuNPs). bohrium.comnih.govresearchgate.net This system leverages the unique optical properties of nanomaterials for highly sensitive quantification. bohrium.com
The principle of this nanosensor involves fluorescence quenching and recovery. The CQDs, which are fluorescent, initially bind to the AuNPs, leading to the quenching of their fluorescence through mechanisms like the inner filter effect (IFE) or Förster resonance energy transfer (FRET). bohrium.combohrium.com This creates a "turn-off" state. nih.gov When amikacin is introduced, it preferentially binds to the surface of the AuNPs, causing the release of the CQDs from the AuNP surface. bohrium.comnih.gov This release restores the fluorescence of the CQDs, creating a "turn-on" signal that is directly proportional to the concentration of amikacin. bohrium.comnih.gov
Research has shown that this method can be further enhanced by the addition of copper ions (Cu²⁺), which improves sensitivity by cross-linking the amikacin-coated AuNPs. bohrium.comnih.gov This nanosensor system has demonstrated exceptional performance, with a very low limit of detection and high selectivity over other antibiotics. bohrium.comnih.gov Its rapid response time makes it a promising tool for on-site analysis in both clinical and environmental research settings. bohrium.comnih.gov
| Parameter | Value / Finding | Reference |
|---|---|---|
| Nanosensor Components | Carbon Quantum Dots (CQDs) and Gold Nanoparticles (AuNPs) | bohrium.comnih.gov |
| Sensing Mechanism | "On-off" fluorescence based on CQD quenching by AuNPs and subsequent restoration by amikacin binding. bohrium.comnih.gov | bohrium.comnih.gov |
| Optimal pH | 4 | bohrium.comnih.gov |
| Linear Range | 10⁻¹⁰ to 10⁻⁸ M | bohrium.comnih.gov |
| Limit of Detection (LOD) | 3.5 × 10⁻¹¹ M (0.02 ppb) | bohrium.comnih.gov |
| Response Time | 2 minutes | bohrium.comnih.gov |
| Precision (RSD) | < 5% | bohrium.comnih.gov |
| Enhancement | Addition of Cu²⁺ ions enhances sensitivity. bohrium.com | bohrium.com |
Pre- and Post-Column Derivatization Strategies for Enhanced Analytical Detection
Amikacin (hydrate) lacks a significant chromophore, which prevents its direct detection by UV-visible spectrophotometry, a common detection method for High-Performance Liquid Chromatography (HPLC). nih.govbenthamdirect.comoup.com To overcome this, derivatization strategies are employed either before (pre-column) or after (post-column) the chromatographic separation to attach a UV-absorbing or fluorescent tag to the amikacin molecule. nih.govtandfonline.com
Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. A widely used method is the Hantzsch condensation reaction. nih.govsemanticscholar.orgnih.gov In this reaction, the primary amino groups of amikacin react with the Hantzsch reagent (a mixture of acetylacetone, formaldehyde, and an acetate buffer) upon heating to form a colored product that can be detected by a UV or diode-array detector (DAD). nih.govnih.gov Other pre-column derivatization reagents reported for amikacin analysis include 9-fluorenylmethyl chloroformate (FMOC), which yields a fluorescent derivative, and 1-fluro-2,4-dinitrobenzene. oup.commostwiedzy.pl These methods have been validated and applied for the quantification of amikacin in pharmaceutical formulations and biological samples like urine and blood serum. nih.govmostwiedzy.pl
Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. This approach avoids potential issues with multiple derivatization products that can complicate the chromatogram. tandfonline.com A common post-column reagent for aminoglycosides is ortho-phthalaldehyde (OPA) combined with a thiol, such as 2-mercaptoethanol. oup.comtandfonline.com The reaction between OPA and the primary amino groups of amikacin in an alkaline medium produces a highly fluorescent isoindole derivative, which can be sensitively detected by a fluorescence detector. tandfonline.com This strategy has been effectively used for determining low concentrations of amikacin in dog plasma. tandfonline.com
| Strategy | Derivatizing Reagent | Detection Method | Key Application / Finding | Reference |
|---|---|---|---|---|
| Pre-Column | Hantzsch Reagent | UV-Visible / DAD (e.g., at 330-340 nm) | Quantification in pharmaceuticals, urine, and blood. LOD of 0.024 µg/mL. nih.gov | nih.govsemanticscholar.orgnih.gov |
| Pre-Column | 9-Fluorenylmethyl chloroformate (FMOC) | UV / Fluorescence | Used to control the kinetics of antibiotic release from polymer-based systems. mostwiedzy.pl | mostwiedzy.pl |
| Pre-Column | 1-fluro-2,4-dinitrobenzene | UV | Reported for assay of amikacin in skin samples. researchgate.net | oup.comresearchgate.net |
| Pre-Column | 4-chloro-3,5-dinitrobenzotrifluoride (B147460) | UV (at 238 nm) | Determination of amikacin in water samples with an LOD of 0.2 μg/L. researchgate.net | researchgate.net |
| Post-Column | ortho-phthalaldehyde (OPA) and 2-mercaptoethanol | Fluorescence | Sensitive determination in dog plasma with an LOD of 25 ng/mL. tandfonline.com | oup.comtandfonline.com |
Advanced Sample Preparation Methodologies for Research Analysis (e.g., Solid Phase Extraction)
Effective sample preparation is a critical step for the accurate quantification of amikacin in complex biological and environmental matrices. Given that amikacin is a hydrophilic compound, extracting it from matrices like serum, plasma, or water requires robust cleanup procedures to remove interfering substances. researchgate.netnih.gov Solid Phase Extraction (SPE) is a widely reported and effective technique for this purpose. nih.govsci-hub.se
The SPE process for amikacin typically involves several steps. First, the SPE cartridge, often a cation-exchange or a polymer-based reversed-phase sorbent, is conditioned with a solvent like methanol followed by water. researchgate.netsci-hub.se Next, the pre-treated sample (e.g., serum mixed with phosphoric acid) is loaded onto the cartridge. sci-hub.se The hydrophilic nature of amikacin and its positive charge at acidic pH facilitate its retention on the sorbent while more hydrophobic or neutral impurities are washed away. A washing step, sometimes involving a buffer or a weak organic solvent mixture, is then performed to remove remaining interferences. sci-hub.se Finally, the purified amikacin is eluted from the cartridge using a stronger solvent mixture, often containing a base like ammonium hydroxide to neutralize the charge on the analyte and facilitate its release. sci-hub.se
This methodology effectively concentrates the analyte and provides a cleaner extract for subsequent analysis by methods like LC-MS/MS or HPLC with derivatization. researchgate.netsci-hub.se Studies have reported high recovery rates using SPE, for instance, recoveries of 87.5% to 99.6% have been achieved for amikacin in different types of water samples. researchgate.net A detailed SPE procedure for extracting amikacin from rat serum for an LC-MS/MS assay involved conditioning the cartridge, loading the acidified sample, washing with an ammonium formate buffer and a methanol/water mixture, and finally eluting with a mixture of isopropyl alcohol, methanol, water, and ammonium hydroxide. sci-hub.se
| Matrix | SPE Cartridge Type | Key Procedural Steps | Recovery Rate | Reference |
|---|---|---|---|---|
| Water Samples | Not specified, likely C18 | Derivatization with 4-chloro-3,5-dinitrobenzotrifluoride was performed after extraction. | 87.5% - 99.6% | researchgate.net |
| Rat Serum | Not specified | Conditioning: Methanol, then water. Wash 1: Ammonium formate in formic acid. Wash 2: Methanol/water. Elution: Isopropyl alcohol/methanol/water/ammonium hydroxide. | Not explicitly stated, but method was successful for pharmacokinetic study. sci-hub.se | sci-hub.se |
| Biological Matrices (General Review) | Various (e.g., Cation-exchange, Polymer-based) | SPE is the most reported sample preparation technique for aminoglycosides. nih.gov | Generally 61.0% to 114.0% for aminoglycosides. nih.gov | nih.gov |
Computational and Structural Biology Investigations of Amikacin Hydrate
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand and predict the interaction between a ligand, such as Amikacin (B45834), and a target macromolecule, typically a protein or a nucleic acid.
Ligand-Protein Interaction Profiling with Target Macromolecules
Molecular docking studies have been instrumental in profiling the interactions of Amikacin (hydrate) with a variety of macromolecular targets. These studies reveal the specific amino acid or nucleotide residues involved in binding and the nature of the intermolecular forces that stabilize the complex, such as hydrogen bonds and van der Waals interactions.
For instance, in the context of exploring treatments for COVID-19, Amikacin hydrate was docked against several SARS-CoV-2 proteins. The interactions were characterized by strong hydrogen bonds with key residues in the binding pockets of targets like the Spike glycoprotein-ACE2 interface, EndoRNase, Methyltransferase, and Exoribonuclease researchgate.netnih.gov. Similarly, Amikacin was identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, forming a stable complex through hydrogen bonds and van der Waals forces researchgate.net.
In studies related to its antibacterial activity, Amikacin has been docked against bacterial proteins. For example, it was investigated as a potential inhibitor of resuscitation-promoting factor B (RpfB) in Mycobacterium tuberculosis, with a notable binding free energy of -66.87 kcal/mol, suggesting a strong interaction nih.gov. Docking studies have also explored Amikacin's binding to lysozyme, where it was found to interact with active site residues Asp52 and Glu35, as well as with a peptide segment involving Tyr20 and Arg14 nih.gov.
The primary mechanism of action of Amikacin involves binding to the 30S ribosomal subunit in bacteria, interfering with protein synthesis patsnap.comdrugbank.com. The crystal structure of Amikacin complexed with an oligonucleotide representing the bacterial ribosomal A site has provided a detailed view of these interactions at an atomic level nih.govresearchgate.net.
| Target Macromolecule | Key Interacting Residues/Regions | Organism | Reference |
|---|---|---|---|
| Spike glycoprotein-ACE2 | chainA:Glu35, Asp38, Lys68, Glu75, Gln76; chainB:Gly485 | SARS-CoV-2 | researchgate.net |
| EndoRNase | His235, Asp240 | SARS-CoV-2 | researchgate.net |
| Main Protease (Mpro) | Substrate binding sites | SARS-CoV-2 | researchgate.net |
| Resuscitation-promoting factor B (RpfB) | Ligand binding region | Mycobacterium tuberculosis | nih.gov |
| Lysozyme | Asp52, Glu35, Tyr20, Arg14 | - | nih.gov |
| Bacterial Ribosomal A site | 16S rRNA | Bacteria | nih.govresearchgate.net |
Virtual Screening for Potential Inhibitors and Novel Analogs
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Amikacin itself has been identified as a potential inhibitor for various targets through high-throughput virtual screening of compound libraries nih.govresearchgate.net. For instance, a screening of 1397 compounds identified Amikacin as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2 researchgate.net.
Furthermore, virtual screening approaches can be employed to discover novel analogs of Amikacin with potentially improved properties. By using the known binding mode of Amikacin as a template, computational methods can screen for molecules that mimic its key interactions but possess different chemical scaffolds. This strategy can lead to the identification of compounds with enhanced efficacy, better selectivity, or a reduced susceptibility to resistance mechanisms mdpi.com. For example, the knowledge of Amikacin's interaction with the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], a key enzyme in Amikacin resistance, can guide the virtual screening for inhibitors of this enzyme mdpi.comnih.govresearchgate.net. The goal of such studies is to find compounds that can be used in combination with Amikacin to overcome resistance mdpi.com.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of Amikacin (hydrate), MD simulations provide a dynamic view of its interactions with biological targets, offering insights that are not accessible from static docking poses.
Analysis of Protein-Ligand Complex Stability and Conformational Dynamics
MD simulations are frequently employed to assess the stability of protein-ligand complexes and to explore their conformational dynamics over time. For Amikacin-protein complexes, these simulations have revealed stable conformational changes and the presence of strong hydrogen bonds that contribute to the stability of the interaction researchgate.net. The stability of these complexes is often analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) over the course of the simulation researchgate.net.
For example, MD simulations of Amikacin bound to the main protease of SARS-CoV-2 have been used to confirm the stability of the docked complex researchgate.net. Similarly, 200 ns MD simulations of Amikacin in complex with the resuscitation-promoting factor B (RpfB) of Mycobacterium tuberculosis showed substantial stability compared to a reference inhibitor nih.gov. These simulations provide a microscopic level of detail about the dynamic behavior of the complex, which is crucial for understanding the ligand's mechanism of action and for the rational design of more effective drugs nih.govnottingham.ac.uknih.gov.
| MD Simulation Parameter | Information Provided |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time, indicating structural stability. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues in the protein, highlighting regions that are more dynamic. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein-ligand complex that is accessible to the solvent, providing insights into changes in conformation and exposure to the environment. |
Investigation of Conformational Flexibility of the L-HABA Group in Bound States
A unique structural feature of Amikacin is the L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) group attached to the deoxystreptamine ring nih.govnih.govnih.gov. The conformational flexibility of this group plays a significant role in its binding affinity and specificity. MD simulations have been used to investigate the conformational dynamics of the L-HABA group when Amikacin is both free in solution and bound to its target.
A notable study characterized the interactions of Amikacin with an RNA model of the ribosomal A-site. The simulations revealed that the diversity of conformational states sampled by the L-HABA group was greater in the bound form compared to when Amikacin was free in explicit water nih.gov. This increased flexibility of the L-HABA group in the bound state is thought to contribute to an increase in entropy upon binding nih.gov. The L-HABA group has been shown to form direct contacts with the ribosomal A site, specifically with nucleotides C1496 and G1497, which enhances the binding affinity of Amikacin compared to its parent compound, Kanamycin (B1662678) nih.govresearchgate.net.
Thermodynamic Characterization of RNA Binding (e.g., Enthalpic and Entropic Contributions)
The binding of Amikacin to its primary target, the bacterial ribosomal RNA (rRNA), is a thermodynamically driven process. Understanding the enthalpic and entropic contributions to this binding is crucial for comprehending the molecular forces at play. Computational and experimental techniques, such as isothermal titration calorimetry (ITC), have been used to characterize the thermodynamics of Amikacin's interaction with a 27-mer RNA oligonucleotide that mimics the A-site of the bacterial ribosome nih.gov.
These studies have shown that the binding of Amikacin to the A-site RNA is characterized by a favorable enthalpic contribution. Interestingly, and in contrast to other aminoglycosides like paromomycin and ribostamycin, the binding of Amikacin also shows a positive entropic contribution nih.gov. This favorable entropic component is not believed to be due to major structural changes in the RNA, as circular dichroism spectra indicated that Amikacin binding does not destabilize the RNA helicity nih.gov. Instead, as mentioned previously, the increased conformational flexibility of the L-HABA group in the bound state is a likely contributor to this positive entropy change nih.gov.
| Thermodynamic Parameter | Contribution to Amikacin-RNA Binding | Reference |
|---|---|---|
| Enthalpy (ΔH) | Favorable (exothermic) | nih.gov |
| Entropy (ΔS) | Favorable (positive) | nih.gov |
| Gibbs Free Energy (ΔG) | Favorable (spontaneous binding) | nih.gov |
Structure-Activity Relationship (SAR) Elucidation
The antimicrobial efficacy of amikacin, a semi-synthetic derivative of kanamycin A, is intricately linked to its distinct structural features. The strategic modifications of its chemical structure have been pivotal in overcoming common aminoglycoside resistance mechanisms, thereby broadening its spectrum of activity.
Identification of Key Structural Determinants for Antimicrobial Activity
The fundamental structure of amikacin consists of a central 2-deoxystreptamine (B1221613) (ring II) core glycosidically linked to a 6-amino-6-deoxy-D-glucose (ring I) and a kanosamine (ring III). The interaction of this molecule with the bacterial ribosomal A-site, the primary target, is crucial for its antimicrobial action. nih.govnih.govacs.org The polycationic nature of amikacin, due to its multiple amino groups, facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the 16S rRNA. nih.gov
A paramount structural determinant for amikacin's potent activity and resistance to many aminoglycoside-modifying enzymes (AMEs) is the acylation of the 1-amino group on the 2-deoxystreptamine ring with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. nih.govnih.govdrugbank.com This modification sterically hinders the enzymatic modification by several AMEs, including those that catalyze N-acetylation or O-phosphorylation at positions that would otherwise inactivate the parent compound, kanamycin A. nih.govresearchgate.net
The number and location of amino and hydroxyl groups on all three rings also play a significant role in the molecule's activity. nih.govresearchgate.net These groups are involved in forming critical hydrogen bonds with the nucleotides of the ribosomal A-site, thereby stabilizing the drug-target complex and interfering with protein synthesis. nih.gov For instance, the amino groups at the 6' and 2' positions of ring I are important for binding affinity and antibacterial potency. nih.gov
Table 1: Key Structural Determinants of Amikacin for Antimicrobial Activity
| Structural Feature | Ring Position | Role in Antimicrobial Activity | Citation |
|---|---|---|---|
| L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain | N-1 of Ring II (2-deoxystreptamine) | Sterically protects against modification by many aminoglycoside-modifying enzymes (AMEs), thus overcoming common resistance mechanisms. | nih.govnih.govdrugbank.com |
| Amino groups | Multiple positions (e.g., 6', 2' of Ring I; 1, 3 of Ring II; 3'' of Ring III) | Contribute to the polycationic nature, facilitating electrostatic interactions with the rRNA phosphate backbone. Form specific hydrogen bonds with the A-site, crucial for binding and inhibition of protein synthesis. | nih.govnih.govresearchgate.net |
| Hydroxyl groups | Multiple positions | Participate in hydrogen bonding with the ribosomal A-site, contributing to the stability of the drug-target complex. | nih.govresearchgate.net |
| 2-deoxystreptamine core | Ring II | Central scaffold for the attachment of the sugar rings and the L-HABA side chain, providing the correct orientation for ribosomal binding. | nih.gov |
Impact of Specific Functional Groups on Molecular Action and Potency
The L-HABA side chain at the N-1 position is the most significant functional group distinguishing amikacin from kanamycin A. nih.gov This group provides a steric shield that prevents AMEs from accessing and modifying the crucial N-1 amino group, a common site of inactivation for other aminoglycosides. nih.gov This single modification is largely responsible for amikacin's expanded spectrum of activity against many resistant bacterial strains. drugbank.com
The amino groups at various positions are critical for the bactericidal activity. For example, the 6'-amino group on ring I is involved in key interactions within the ribosomal A-site. nih.gov Modification or removal of this group can significantly reduce antimicrobial potency. Similarly, the 3''-amino group on ring III is also important for activity. frontiersin.orgnih.gov Enzymatic modifications at these sites, such as N-acetylation, are common mechanisms of resistance. frontiersin.orgnih.gov
Hydroxyl groups, while not as frequently targeted by resistance enzymes as amino groups, are nonetheless important for the molecule's interaction with its target. They participate in a network of hydrogen bonds that stabilize the binding of amikacin to the 16S rRNA. nih.gov For instance, the hydroxyl groups at the 3' and 4' positions of ring I form hydrogen bonds with the phosphate groups of adenine bases in the A-site. nih.gov
Bioinformatics and In Silico Drug Design for Amikacin (hydrate) Derivatives
The rise of antibiotic resistance has necessitated the development of novel strategies to design more effective antimicrobial agents. Bioinformatics and in silico drug design have emerged as powerful tools in the rational design of new amikacin derivatives with improved properties.
Rational Design of Novel Analogs with Modified Binding Properties
Rational drug design for amikacin derivatives primarily focuses on two key objectives: enhancing the binding affinity to the bacterial ribosomal A-site and circumventing the action of AMEs. semanticscholar.org Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between amikacin analogs and their targets at an atomic level. nih.gov
These in silico approaches allow researchers to predict how specific structural modifications will affect the binding energy and conformational stability of the drug-target complex. For example, studies have explored the selective modification of the 6''-position of amikacin with various hydrogen bond donors and acceptors. nih.govresearchgate.net Molecular modeling can help in selecting modifications that are predicted to form additional favorable interactions with the rRNA, thereby increasing binding affinity and potentially antimicrobial potency. nih.govresearchgate.net
Furthermore, MD simulations can provide insights into the dynamic behavior of the amikacin-ribosome complex, revealing key interactions and potential sites for modification to enhance binding. nih.gov This information can guide the synthesis of novel analogs with rationally designed modifications aimed at improving their therapeutic index.
Computer-Aided Approaches for Multi-Target Inhibition Strategies
A more advanced in silico approach involves the design of amikacin derivatives that can inhibit multiple targets, which could lead to a lower likelihood of resistance development. acs.org For amikacin, this could involve designing analogs that not only bind to the ribosomal A-site but also inhibit one or more AMEs.
Computer-aided drug design can be used to screen virtual libraries of compounds for their ability to bind to the active sites of various AMEs. nih.gov By understanding the structural requirements for binding to both the ribosome and resistance enzymes, it may be possible to design hybrid molecules or dual-target inhibitors. These strategies could involve identifying a common pharmacophore that is essential for binding to multiple targets or designing molecules with distinct domains that can interact with different targets. nih.gov
Network pharmacology is another in silico approach that can be used to identify key targets and pathways affected by a drug. nih.gov This can help in the rational design of combination therapies or multi-target drugs that can overcome resistance by simultaneously targeting multiple cellular processes in bacteria.
Table 2: In Silico Drug Design Strategies for Amikacin Derivatives
| In Silico Approach | Application in Amikacin Derivative Design | Key Outcomes | Citation |
|---|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of novel amikacin analogs to the ribosomal A-site and AMEs. | Identification of derivatives with potentially enhanced binding and ability to evade resistance enzymes. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of amikacin analogs in complex with their targets to assess stability and identify key interactions. | Understanding the structural basis of binding and guiding the design of modifications to improve affinity and efficacy. | nih.gov |
| Virtual Screening | Screening large libraries of virtual compounds to identify potential inhibitors of AMEs or novel amikacin scaffolds. | Discovery of novel lead compounds for further development. | nih.gov |
| Network Pharmacology | Identifying multiple targets and pathways affected by amikacin to inform the design of multi-target inhibitors or combination therapies. | Rational development of strategies to overcome resistance by targeting multiple bacterial processes. | nih.gov |
Research on Advanced Drug Delivery Systems for Amikacin Hydrate
Nanoparticle-Based Drug Delivery Systems
Nanoparticle-based drug delivery systems have emerged as a promising strategy to improve the therapeutic profile of antibiotics like Amikacin (B45834) (hydrate). These systems aim to protect the drug from degradation, control its release, enhance cellular uptake, and target specific sites of infection, thereby increasing efficacy and potentially reducing side effects.
Niosome Nanoparticles: Synthesis, Characterization, and Activity Enhancement against Resistant Strains
Niosomes, which are non-ionic surfactant vesicles, represent a versatile nanocarrier system for Amikacin (hydrate). Their structure, composed of non-ionic surfactants and cholesterol, allows for the encapsulation of both hydrophilic and hydrophobic drugs, offering improved stability and controlled release properties.
Research has demonstrated the successful synthesis of Amikacin-loaded niosomes using methods such as the thin-layer method nih.govnih.gov. These formulations have undergone extensive characterization to assess their physicochemical properties. Studies report spherical morphology for Amikacin-loaded niosomes researchgate.netnih.gov. The particle sizes typically range from 175.2 to 248.3 nm, with a Polydispersity Index (PDI) between 0.142 and 0.379, indicating a relatively uniform particle distribution nih.govnih.govmdpi.com. Entrapment efficiencies (EE%) have been reported to be as high as 95.15% shahed.ac.ir.
Regarding drug release kinetics, Amikacin-loaded niosomes exhibit a sustained-release profile. The highest drug release is often observed within the first 8 hours, followed by a slower, more prolonged release that can extend up to 72 hours nih.govnih.gov. One study reported approximately 65.27% of the drug released within 60 hours shahed.ac.ir.
The primary objective of developing niosomal Amikacin is to enhance its activity against antibiotic-resistant bacterial strains. Studies have shown that Amikacin encapsulated in niosomes significantly improves its antibacterial activity against resistant Klebsiella pneumoniae strains nih.govnih.govresearchgate.netmdpi.com. This enhancement is attributed to factors such as improved drug uptake and the ability of niosomes to inhibit biofilm formation, a common mechanism of antibiotic resistance nih.govnih.govresearchgate.netmdpi.com. Furthermore, niosomal formulations have demonstrated a reduction in the cytotoxic effects compared to free Amikacin, suggesting improved biocompatibility nih.govnih.gov. Research also indicates that niosomal Amikacin can lead to a reduction in the expression of genes associated with antibiotic resistance, such as mrkd in Klebsiella strains nih.govnih.gov.
Table 1: Physicochemical Characteristics and Activity of Amikacin-Loaded Niosomes
| Characteristic | Finding |
| Synthesis Method | Thin-layer method |
| Morphology | Spherical |
| Particle Size Range | 175.2 - 248.3 nm |
| Polydispersity Index (PDI) | 0.142 - 0.379 |
| Entrapment Efficiency (EE%) | Up to 95.15% |
| Drug Release Profile | Highest release in first 8h, slower release up to 72h; ~65.27% in 60h |
| Stability | Improved stability reported for certain formulations |
| Cytotoxicity | Significantly less than free Amikacin |
| Activity Enhancement | Increased antibacterial activity against resistant strains, biofilm inhibition |
Solid Lipid Nanoparticles (SLNs): Formulation, Controlled Release, and Antimicrobial Efficacy Studies
Solid Lipid Nanoparticles (SLNs) are another class of nanocarriers that have been investigated for Amikacin (hydrate) delivery. SLNs are composed of solid lipids at room and body temperature, offering advantages such as good biocompatibility, biodegradability, and the ability to provide sustained drug release.
Research into Amikacin-loaded SLNs focuses on their formulation to optimize drug loading and release characteristics. An earlier study reported Amikacin sulfate-loaded solid lipid nanoparticles with a particle size of approximately 190.7 nm and a zeta potential (ZP) of +16 mV, suggesting good stability mdpi.com. The controlled release of Amikacin from SLNs is a key aspect, aiming to maintain therapeutic drug concentrations for extended periods. Studies indicate that Amikacin sulfate (B86663) can be released from SLNs at a rate of over 80% within 10 days mdpi.com.
The antimicrobial efficacy of Amikacin-loaded SLNs has been evaluated, with findings suggesting that this delivery system can enhance the drug's effectiveness against bacterial pathogens. By providing a sustained release mechanism, SLNs can potentially improve the pharmacokinetic profile of Amikacin, leading to better outcomes in treating infections, particularly those caused by resistant strains.
Dextran (B179266) Nanoparticles: Physico-Chemical Characterization and Drug Release Kinetics
Dextran nanoparticles have also been explored as carriers for Amikacin (hydrate), leveraging the properties of modified dextran polymers. These nanoparticles can be prepared using techniques like ionic gelation.
Studies on Amikacin-loaded dextran nanoparticles (LADNP) have focused on their physico-chemical characterization. These nanoparticles have demonstrated properties such as a zeta potential of -20.9 ± 8.35 mV and a PDI of 0.256, indicating a stable formulation mdpi.com. The drug release from LADNP has been characterized, with specific release percentages noted at different time points, for instance, 5% release between 60 and 120 minutes, and 16% release between 240 and 420 minutes mdpi.com. The release profile often shows strong linearity, with R² values close to 1, suggesting predictable release behavior mdpi.com. Dextran-based nanoparticles have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to conventional antibiotics like ciprofloxacin (B1669076) mdpi.com. The potential for sustained release from dextran nanoparticles positions them as a promising formulation for combating infectious diseases.
Liposomal Encapsulation Technologies (Preclinical Research)
Liposomal encapsulation represents another advanced drug delivery strategy for Amikacin (hydrate), particularly in preclinical research settings. Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate drugs, offering protection and controlled release.
Enhanced Activity and Stability of Encapsulated Amikacin (hydrate) in Research Formulations
Preclinical research has investigated liposomal formulations of Amikacin (hydrate) to assess their potential for enhanced therapeutic activity and stability. For example, a liposomal formulation of Amikacin (MiKasome) has been researched for its potential benefits against Mycobacterium avium and Mycobacterium abscessus in infected macrophages mdpi.com. Another study indicated that a nanoscale liposomal formulation of Amikacin for nebulization and inhaled administration showed penetration into sputum and biofilms, suggesting potential benefits against Pseudomonas infections in lung conditions such as cystic fibrosis mdpi.com. These findings highlight the capacity of liposomal encapsulation to improve drug penetration to infection sites and potentially increase the stability of Amikacin in biological environments. The development of such formulations aims to provide a more effective delivery mechanism for Amikacin, particularly in challenging infections where conventional administration may be less effective.
Evaluation of Novel Carrier Systems for Amikacin (hydrate) Research
The ongoing research into novel carrier systems for Amikacin (hydrate) reflects the continuous effort to overcome drug resistance and improve treatment efficacy. Beyond niosomes, SLNs, and liposomes, other advanced systems are being evaluated. These include various types of nanoparticles, such as chitosan-based nanoparticles, and potentially hybrid systems that combine the advantages of different materials.
The evaluation of these novel carriers involves comprehensive physico-chemical characterization, assessment of drug loading and release kinetics, in vitro and in vivo efficacy studies against resistant pathogens, and crucially, evaluation of biocompatibility and toxicity profiles. The goal is to develop formulations that offer superior drug targeting, sustained release, reduced systemic exposure, and ultimately, enhanced therapeutic outcomes for infections caused by multidrug-resistant bacteria. The development of nanoparticles with upgraded stability and prolonged release capabilities is key to enhancing tissue regeneration and combating infectious diseases effectively.
Physical Characterization Methodologies
Particle Size and Morphology: Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) are commonly employed to determine particle size and morphology. Liposomal formulations of amikacin have demonstrated varying sizes, with some preparations reporting diameters between 54-65 nm oup.com, while others range from 54.3 to 362.1 nm researchgate.net. Amikacin liposome (B1194612) inhalation suspension (ALIS) formulations typically exhibit sizes around 300 nm mdpi.com. Solid lipid nanoparticles (SLNs) have shown sizes of approximately 194 nm after lyophilization, significantly smaller than their non-lyophilized counterparts (996 nm) nih.govresearchgate.net. PLGA nanoparticles have been reported with sizes around 151.6 nm researchgate.net, and dextran nanoparticles between 175.2 to 248.3 nm mdpi.com. Mesoporous silica (B1680970) nanoparticles generally fall within the 5-100 nm range ijmm.ir. Microparticles, on the other hand, are typically larger, with sizes reported below 30 μm acs.org.
Zeta Potential: Zeta potential is a critical indicator of surface charge and colloidal stability. For amikacin-loaded liposomes, a zeta potential of -10.2 ± 1.4 mV was observed, mimicking red blood cell characteristics researchgate.net. Dextran nanoparticles have shown zeta potentials around -20.9 ± 8.35 mV mdpi.comresearchgate.net. SLNs demonstrated an increase in zeta potential from +4 mV to +17 mV after lyophilization, suggesting improved stability nih.govresearchgate.net. Generally, a zeta potential outside the ±30 mV range indicates good colloidal stability insidetx.com.
Polydispersity Index (PDI): PDI quantifies the homogeneity of particle size distribution. Formulations with a PDI below 0.3 are generally considered to have a narrow size distribution and good uniformity insidetx.com. Amikacin-loaded liposomes have been reported with PDI values less than 0.3 researchgate.net, while dextran nanoparticles showed PDIs ranging from 0.142 to 0.379 mdpi.com. SLNs after freeze-drying exhibited PDIs less than 0.5 nih.govresearchgate.net.
Table 1: Physical Characteristics of Amikacin-Loaded Nanocarrier Formulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Key Characterization Methods | References |
| Liposomes (e.g., VS107) | 54-65 | Not specified | Not specified | DLS, Microscopy | oup.com |
| Liposomes | 54.3-362.1 | -10.2 ± 1.4 | < 0.3 | DLS, SEM | researchgate.net |
| Liposomes (ALIS) | ~300 | Neutral | Not specified | Not specified | mdpi.com |
| Liposomes (Arikace™) | 248-282 | Not specified | Not specified | DLS, SEM, TEM | nih.gov |
| Solid Lipid Nanoparticles (SLNs) | 194 (lyophilized) | +17 | < 0.5 | DLS, SEM | nih.govresearchgate.net |
| Dextran Nanoparticles | 175.2-248.3 | -20.9 ± 8.35 | 0.142-0.379 | DLS, SEM | mdpi.com |
| Dextran Nanoparticles (LADNP) | 259.3 ± 73.52 | -20.9 ± 8.35 | 0.256 | DLS, SEM | researchgate.net |
| SiO2 core@shell Nanocarriers | 240 | Not specified | Not specified | SEM, TEM | rsc.org |
| PLGA Nanoparticles | 151.6 ± 2.0 | Not specified | 0.152 ± 0.010 | DLS, TEM | researchgate.net |
| Mesoporous Silica Nanoparticles | 5-100 | Not specified | Not specified | Not specified | ijmm.ir |
| Microparticles (PLA) | < 30,000 | Not specified | Not specified | SEM | acs.org |
Drug Loading Capacity and Release Kinetics in Controlled Environments
Effective drug delivery systems are characterized by their ability to efficiently encapsulate the drug (loading capacity and encapsulation efficiency) and control its release over time.
Drug Loading and Encapsulation Efficiency: The efficiency of drug incorporation into nanocarriers is vital. For amikacin-loaded liposomes, encapsulation efficiencies have been reported in the range of 43.6% to 62.5% researchgate.net. PLGA nanoparticles achieved an encapsulation efficiency of 76.8% researchgate.net, while mesoporous silica nanoparticles encapsulated 47% of amikacin ijmm.ir. Amikacin-loaded PLA-PEG microparticles demonstrated high loading efficiencies of 106 ± 32 μg/mg, compared to PLA-based microparticles at 36.5 ± 1.5 μg/mg acs.org. SiO2 core@shell nanocarriers achieved an exceptionally high drug load of 80% rsc.org.
Release Kinetics: The release profile dictates how the drug is delivered to the target site. Amikacin-loaded liposomes often exhibit biphasic release, with an initial rapid phase followed by a slower, sustained release researchgate.netmdpi.com. Solid lipid nanoparticles (SLNs) have shown sustained release profiles, with drug release continuing for 70-240 hours depending on storage temperature before lyophilization nih.govresearchgate.net. PLGA nanoparticles showed sustained release, with approximately 50% of the encapsulated drug released in the first hour, and the release kinetics fitting the anomalous or non-Fickian diffusion model researchgate.net. Amikacin-loaded dextran nanoparticles demonstrated a linear release pattern with strong correlation coefficients (R² > 0.99) under zero-order kinetics mdpi.comresearchgate.net. Microparticles based on poly(lactic acid) have shown extended release of amikacin for up to 60 days, following the Korsmeyer–Peppas model acs.orgnih.gov.
Table 2: Drug Loading and Release Characteristics of Amikacin Formulations
| Formulation Type | Drug Loading Capacity (μg/mg or %) | Encapsulation Efficiency (%) | Release Profile/Kinetics | Key Observations | References |
| Liposomes | Not specified | 43.6-62.5 | Biphasic release | Sustained release | researchgate.net |
| Liposomes (ALIS) | High amikacin-to-lipid ratio (1.4) | Not specified | Sustained release | Inhaled delivery | mdpi.comoup.com |
| SLNs | Not specified | Not specified | Sustained release (70-240h depending on temp) | Accelerated release with increased temperature | nih.govresearchgate.net |
| Dextran Nanoparticles | Not specified | Not specified | 0.5% (30m), 16% (420m); Linear release (R²=0.9942) | Linear release | mdpi.com |
| Dextran Nanoparticles (LADNP) | Not specified | Not specified | 37% in 7h; Zero order kinetics (R²=0.99) | Zero order kinetics | researchgate.net |
| SiO2 core@shell Nanocarriers | 80% (0.8 mg/mg) | Not specified | Not specified | High drug load | rsc.org |
| PLGA Nanoparticles | 26.0 ± 1.3 | 76.8 ± 3.8 | ~50% in first hour; Anomalous diffusion | Anomalous diffusion | researchgate.net |
| Mesoporous Silica Nanoparticles | Not specified | 47 | 34.54% in 24h (pH 7.4); Zero order kinetics (R²=0.99) | Zero order kinetics | ijmm.ir |
| Microparticles (PLA) | PLA-based: 36.5 ± 1.5; PLA-PEG-based: 106 ± 32 | Not specified | Extended release (2 months); Korsmeyer–Peppas model | Extended release | acs.org |
| Microparticles (PLA/SiO2/CH) | PLA/PVA-AMI: 96 ± 34; PLA/PVA-SiO2-AMI: 93 ± 13; PLA/PVA-CH-AMI: 25.4 ± 2.2 | ~18% (PLA/PVA-SiO2-AMI) | Extended release (60 days); Korsmeyer–Pepas model | Extended release | nih.gov |
Stability Studies of Research Formulations
The long-term stability of amikacin formulations is critical for ensuring consistent drug delivery and efficacy. Studies have investigated the impact of storage conditions, temperature, and processing methods like lyophilization.
Storage Conditions and Temperature Effects: Liposomal amikacin formulations have shown good stability at 4°C for over 4 months, with minimal changes in particle size and high drug retention oup.com. Other liposomal preparations maintained physical stability at 2-8°C for 45 days with low drug leakage researchgate.net. However, for SLNs, storage at higher temperatures (25°C and 40°C) without lyophilization led to particle size enlargement and accelerated drug release compared to storage at 4°C nih.govresearchgate.net. Amikacin-loaded niosomes showed slow changes in size, PDI, and encapsulation efficiency during the first two weeks of storage nih.gov. DMSO suspensions of SiO2 core@shell nanocarriers were stable when frozen at -30°C rsc.org.
Lyophilization: Lyophilization (freeze-drying) is a common technique to enhance the stability of nanoparticle formulations. For SLNs, lyophilization using cryoprotectants limited particle size enlargement over two months of storage and increased zeta potential, contributing to improved stability without significantly altering antimicrobial effects nih.govresearchgate.net. Lyophilized SLNs, when redispersed, did not show significant differences in properties when stored under various conditions nih.govresearchgate.net. PDI values for lyophilized SLNs were generally below 0.5, indicating improved homogeneity nih.govresearchgate.net.
Shelf-Life Prediction: While direct shelf-life predictions are complex and depend on specific formulation components and storage, studies on the temperature dependence of degradation rates for amorphous materials, often represented by the Arrhenius equation, provide a framework for predicting long-term stability under controlled conditions nih.govresearchgate.net. The stability of amikacin formulations is influenced by factors such as the lipid composition, presence of cryoprotectants, and storage temperature, with refrigeration generally preserving integrity better than room or elevated temperatures.
Table 3: Stability of Amikacin-Loaded Nanocarrier Formulations
| Formulation Type | Storage Conditions | Key Stability Findings | Lyophilization Effects | References |
| Liposomes (e.g., VS107) | 4°C | Stable >4 months; <5nm size change; pH stable; no lipid degradation; >90% drug retained | Not specified | oup.com |
| Liposomes | 2-8°C | Low drug leakage (45 days); stable for 1 month | Not specified | researchgate.net |
| Liposomes (ALIS) | 2-8°C | Stable; resistant to nebulization shear forces | Not specified | mdpi.com |
| SLNs | 4°C, 25°C, 40°C | Non-lyophilized: size enlargement & accelerated release at higher temps. Lyophilized: limited size enlargement, accelerated release at higher temps. | Limited size enlargement; increased zeta potential (+4mV to +17mV); retained antimicrobial effects; PDI < 0.5; redispersed particles stable. | nih.govresearchgate.net |
| Dextran Nanoparticles | Not specified | Stable up to 157.66°C (DSC) | Not specified | mdpi.com |
| SiO2 core@shell Nanocarriers | -30°C | DMSO suspensions stable (no size/shape change) | Not specified; good storage stability | rsc.org |
| Niosomes | Not specified | Slow change in size, PDI, EE in first 2 weeks | Not specified | nih.gov |
Degradation Pathways and Chemical Stability of Amikacin Hydrate in Research Contexts
Intrinsic Resistance to Enzymatic Degradation by Specific Aminoglycoside-Modifying Enzymes
A primary mechanism of bacterial resistance to aminoglycosides is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) nih.govresearchgate.netoup.com. Amikacin (B45834) was specifically designed to overcome this challenge.
Amikacin is derived from kanamycin (B1662678) A through acylation with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain at the C-1 amino group of the central 2-deoxystreptamine (B1221613) ring researchgate.netbohrium.com. This structural modification provides significant steric hindrance, protecting the amikacin molecule from the action of many AMEs that typically inactivate other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) nih.govdrugbank.com. Consequently, amikacin is refractory to most AMEs, making it effective against many bacterial strains that are resistant to other drugs in its class nih.govresearchgate.net.
Despite its broad resistance, certain enzymes can inactivate amikacin. The most clinically significant mechanism of resistance to amikacin is enzymatic acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib, commonly known as AAC(6′)-Ib nih.govresearchgate.netbohrium.com. This enzyme specifically catalyzes the transfer of an acetyl group to the 6′-amino group of the amikacin molecule, rendering it unable to bind to its ribosomal target researchgate.netbohrium.com. The gene encoding AAC(6′)-Ib is often found on mobile genetic elements such as plasmids and transposons, facilitating its spread among Gram-negative bacteria researchgate.netbohrium.com.
| Enzyme Class | Specific Enzyme Example | Effect on Amikacin | Mechanism of Amikacin's Resistance |
|---|---|---|---|
| Aminoglycoside Acetyltransferases (AACs) | AAC(3) | Resistant | L-HABA side chain prevents enzyme binding. |
| AAC(2') | Resistant | L-HABA side chain prevents enzyme binding. | |
| AAC(6')-Ib | Susceptible | This enzyme can accommodate the amikacin structure and acetylate the 6'-amino group. nih.govbohrium.com | |
| Aminoglycoside Phosphotransferases (APHs) | APH(3') | Resistant | L-HABA side chain prevents enzyme binding. |
| Aminoglycoside Nucleotidyltransferases (ANTs) | ANT(2") | Resistant | L-HABA side chain prevents enzyme binding. |
Chemical Stability Profiles in Various Research Formulations and Solvents
Amikacin (hydrate) demonstrates considerable stability in a variety of research-relevant conditions, although it is susceptible to degradation under specific stresses. Its stability is a key factor in the preparation of stock solutions, analytical standards, and experimental formulations.
Aqueous solutions of amikacin sulfate (B86663) are known to be quite stable, retaining over 90% of their potency for up to 36 months when stored at 25°C ashp.org. However, these solutions may darken over time due to air oxidation, a change that has been reported to not affect the compound's potency ashp.org. In intravenous infusion bags, amikacin sulfate has been shown to remain stable for 30 days at 4°C and for 7 days at 23°C researchgate.net. Diluted solutions for administration are typically stable for 24 hours at room temperature anmfonline.org.
Research into topical formulations has provided specific stability data. A study evaluated the stability of amikacin at 10 mg/mL and 30 mg/mL in four different solutions over a 56-day period at room temperature (25°C) nih.govkennesaw.edu. The results indicated that amikacin was generally stable, with one notable exception.
| Formulation (Solvent) | Initial Concentration | Stability Finding after 56 Days |
|---|---|---|
| Tris-EDTA (TE) | 10 mg/mL (1%) | Significant degradation observed (P < 0.001). |
| Tris-EDTA (TE) | 30 mg/mL (3%) | No significant degradation observed. |
| 0.15% Chlorhexidine Gluconate + Tris-EDTA (TC) | 10 mg/mL (1%) | No significant degradation observed. |
| 30 mg/mL (3%) | No significant degradation observed. | |
| 0.9% NaCl (NA) | 10 mg/mL (1%) | No significant degradation observed. |
| 30 mg/mL (3%) | No significant degradation observed. | |
| 0.9% NaCl + 2 mg/mL Dexamethasone (ND) | 10 mg/mL (1%) | No significant degradation observed. |
| 30 mg/mL (3%) | No significant degradation observed. |
Future Research Trajectories and Innovations for Amikacin Hydrate Compound
Development of Novel Amikacin (B45834) (hydrate) Analogs and Semi-Synthetic Derivatives with Enhanced Properties
The chemical scaffold of amikacin provides a robust platform for the development of new analogs and semi-synthetic derivatives designed to overcome the primary mechanisms of bacterial resistance. A central strategy involves the regioselective modification of the amikacin molecule to block the sites targeted by aminoglycoside-modifying enzymes (AMEs). nih.gov
One of the most successful approaches has been the addition of a (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of kanamycin (B1662678) A, which resulted in the creation of amikacin itself. wikipedia.org This modification protects the molecule from several AMEs. wikipedia.org Building on this concept, the development of plazomicin, a next-generation aminoglycoside, involves modifications at both the C1 and C6' positions, making it resilient to most AMEs, including the prevalent aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib]. nih.govmdpi.comnih.gov
Recent research has explored enzymatic synthesis to create novel amikacin analogs. For instance, the microbial enzymatic synthesis of 6′-N-acyl-3″-N-methylated amikacin analogs has shown significant promise. nih.govresearchgate.net These modifications have demonstrated improved antibacterial activity against multidrug-resistant Gram-negative bacteria while exhibiting reduced in-vitro nephrotoxicity compared to the parent amikacin compound. nih.govresearchgate.net This highlights the potential of using enzymatic and combinatorial biosynthesis approaches to generate new amikacin derivatives with enhanced therapeutic profiles. researchgate.netnih.gov
| Derivative/Analog | Modification Strategy | Enhanced Property / Research Finding | Reference |
|---|---|---|---|
| Plazomicin | Semi-synthetic derivative of sisomicin (B1680986) with an AHB side chain at C1 and a hydroxyethyl (B10761427) group at C6'. | Resistant to the action of most AMEs, including AAC(6')-Ib. Approved for clinical use. | nih.govmdpi.comnih.gov |
| 6′-N-acetyl-3″-N-methyl-amikacin | Enzymatic synthesis modifying the 6'-amino and 3"-amino groups. | Showed improved antibacterial activity against amikacin-resistant pathogens. | nih.govresearchgate.net |
| 6′-N-propionyl-3″-N-methyl-amikacin | Enzymatic synthesis modifying the 6'-amino and 3"-amino groups. | Demonstrated superior antibacterial activity and reduced in-vitro cytotoxicity compared to amikacin. | nih.govresearchgate.net |
Exploration of Advanced Strategies to Counteract Emerging Resistance Mechanisms
The primary mechanism of clinical resistance to amikacin in Gram-negative bacteria is the enzymatic modification by AMEs, particularly the AAC(6')-Ib enzyme. nih.govmdpi.commdpi.com This enzyme inactivates amikacin through acetylation. nih.gov Consequently, a major focus of future research is the discovery and development of inhibitors that can neutralize the action of this enzyme, thereby restoring amikacin's activity.
One promising strategy involves the use of metal ions and ionophores. Research has shown that certain divalent cations, such as zinc (Zn²⁺), copper (Cu²⁺), and cadmium (Cd²⁺), can inhibit the acetylating reaction catalyzed by AAC(6')-Ib. medscape.comyoutube.commdpi.com While the metal ions alone may require high concentrations, their efficacy is dramatically enhanced when combined with an ionophore—a small hydrophobic molecule that transports ions across cell membranes. nih.govmedscape.com Complexes of zinc with ionophores like pyrithione (B72027) and clioquinol (B1669181) have been shown to reverse amikacin resistance in bacteria harboring the aac(6')-Ib gene, including Acinetobacter baumannii and Klebsiella pneumoniae. nih.govmedscape.comyoutube.com These findings suggest that formulations combining amikacin with a metal-ionophore complex could be a potent strategy to treat resistant infections. nih.govyoutube.commdpi.com
Other innovative approaches include the exploration of antisense technologies. This strategy aims to inhibit the expression of the aac(6')-Ib gene itself, preventing the production of the resistance enzyme and thus resensitizing the bacteria to amikacin. nih.gov The development of specific inhibitors for AMEs, sometimes referred to as "adjuvants," represents another key research avenue, where the goal is to find molecules that can be co-administered with amikacin to protect it from enzymatic inactivation. mdpi.com
Refinement and Optimization of Advanced Delivery Systems for Targeted Research Applications
Amikacin's clinical utility is hampered by its poor oral bioavailability and the need for parenteral administration, which can lead to dose-dependent nephrotoxicity and ototoxicity. rxlist.comdrugs.com To overcome these limitations, extensive research is underway to develop advanced drug delivery systems that can provide controlled, sustained, and targeted release of amikacin. rxlist.comdrugbank.com
Nano-drug delivery systems are at the forefront of this research. nih.gov Various nanocarriers have been investigated, including:
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate amikacin. drugs.commedcraveonline.com These nanoparticles can protect the drug from degradation, allow for sustained release, and potentially improve oral delivery by facilitating transport across the intestinal membrane. drugs.com
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that have shown great potential for pulmonary delivery of amikacin. drugbank.com Amikacin-loaded SLNs can offer sustained release in the lungs, increasing the drug's concentration at the site of infection for diseases like cystic fibrosis, while potentially reducing systemic side effects. drugbank.com
Liposomes: Liposomal formulations represent one of the most advanced delivery systems, with one formulation, Arikace® (an amikacin liposome (B1194612) inhalation suspension), being approved for treating lung disease caused by Mycobacterium avium complex (MAC). drugbank.comnih.gov Liposomes can encapsulate amikacin, and their surface can be modified to target specific cells or tissues. drugbank.comnih.gov Cationic liposomes, for example, have been shown to enhance antibacterial properties by facilitating fusion with bacterial membranes. drugbank.comnih.gov
Core-Shell Nanocarriers: A novel approach involves amikacin@SiO₂ core@shell nanocarriers, which can contain an exceptionally high drug load (up to 80%). These particles consist of an amikacin core stabilized by a thin silica (B1680970) shell, offering a new platform for high-dose delivery.
Cell-Based Delivery: In a highly targeted approach, researchers have evaluated the use of monocyte-derived dendritic cells (DCs) as vehicles to deliver amikacin into granulomas, which are characteristic of mycobacterial infections. This method leverages the natural ability of DCs to target and infiltrate these structures, delivering a high local concentration of the antibiotic directly to the site of infection.
| Delivery System | Core Material(s) | Key Research Finding / Application | Reference |
|---|---|---|---|
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Optimized for sustained release and potential for oral delivery. | drugs.commedcraveonline.com |
| Solid Lipid Nanoparticles (SLNs) | Cholesterol | Potential for enhanced pulmonary delivery for lung infections; sustained release over 144 hours. | drugbank.com |
| Liposomes (e.g., Arikace®) | Phospholipids | Approved for inhaled treatment of MAC lung disease; enables direct delivery to the lungs. | drugbank.comnih.gov |
| Core-Shell Nanocarriers | Amikacin core, Silica (SiO₂) shell | Achieves an exceptionally high drug load of 80% amikacin by mass. | |
| Cell-Based Delivery | Monocyte-derived Dendritic Cells (DCs) | Successfully delivered amikacin into granulomas in a mouse model of mycobacterial infection. |
Investigation of New Synergistic Agents for Combination Therapies and Resistance Reversal
Combination therapy is a cornerstone of antimicrobial strategy, often leading to enhanced efficacy (synergism) and a reduced likelihood of resistance development. Research into new synergistic partners for amikacin is a vibrant field, exploring both antibiotic and non-antibiotic agents.
Studies have repeatedly demonstrated synergism between amikacin and β-lactam antibiotics against various multidrug-resistant Gram-negative pathogens. Combinations with agents like cefotaxime, piperacillin, and imipenem (B608078) have shown increased bactericidal activity. The mechanism often involves the β-lactam damaging the bacterial cell wall, which in turn facilitates the uptake of amikacin to its intracellular target, the ribosome. Similarly, combinations with polymyxins have shown synergistic effects against resistant P. aeruginosa by interfering with the bacterial membrane and key metabolic pathways. nih.gov
Beyond conventional antibiotics, research is uncovering novel synergistic agents that can also act as resistance-modifying agents:
Flavonoids: The natural flavonoid naringenin (B18129) has been shown to have a synergistic effect with amikacin against resistant E. coli. The combination works by damaging the bacterial cell wall and membrane, increasing permeability and allowing amikacin to be more effective at lower concentrations.
Metal Ionophores: As mentioned previously, ionophores such as clioquinol and pyrithione, when complexed with zinc, not only inhibit the AAC(6')-Ib resistance enzyme but also show direct synergistic and bactericidal effects when combined with amikacin against resistant clinical isolates. nih.govyoutube.com
These studies indicate that future therapies may involve complex formulations of amikacin with other agents that both enhance its antibacterial power and actively reverse existing resistance mechanisms. nih.gov
Continued Application of Computational and Structural Biology for Rational Drug Discovery and Development
Modern drug discovery is increasingly driven by a detailed understanding of molecular interactions, a field where computational and structural biology play a pivotal role. For amikacin, these tools are essential for the rational design of new derivatives and resistance inhibitors.
Structural biology techniques, such as X-ray crystallography, provide high-resolution 3D structures of key molecules, including the bacterial ribosome (amikacin's target) and the aminoglycoside-modifying enzymes (AMEs) that cause resistance. mdpi.com By understanding the precise architecture of the binding pocket of an enzyme like AAC(6')-Ib, scientists can rationally design inhibitor molecules that fit perfectly into the active site, blocking its function. mdpi.com Similarly, studying the structure of amikacin bound to the ribosome reveals the key interactions necessary for its antibacterial effect, guiding the design of new analogs that maintain or improve this binding while being poor substrates for AMEs.
Computational chemistry and molecular modeling complement these structural studies. Molecular docking programs, for example, can be used to screen vast virtual libraries of chemical compounds to identify potential inhibitors of AMEs. youtube.com This in silico approach can rapidly prioritize candidates for laboratory synthesis and testing, significantly accelerating the discovery process. youtube.com For example, molecular docking was used to identify inhibitors of the AAC(6')-Ib enzyme, paving the way for further investigation. youtube.com The continued application of these computational and structural methods is crucial for staying ahead of bacterial evolution and developing the next generation of amikacin-based therapeutics.
Studies on the Environmental Fate and Degradation of Amikacin (hydrate) in Research Contexts
The widespread use of antibiotics has led to concerns about their release into the environment and the potential for promoting antibiotic resistance in environmental bacteria. Amikacin, being highly water-soluble, has the potential to contaminate water bodies. A significant portion of an administered amikacin dose is excreted unchanged in the urine, which then enters wastewater systems. nih.gov
Studies have detected aminoglycosides in both raw and treated wastewater, often originating from hospital and pharmaceutical manufacturing effluents. researchgate.net The persistence of these compounds is a key area of research. Amikacin is not considered readily biodegradable. Its fate in the environment is influenced by processes such as sorption, hydrolysis, and photolysis. youtube.com Because it exists primarily as a cation in the environment, it is expected to adsorb to soil and sediment containing organic carbon and clay.
Research into the degradation of amikacin is critical for assessing and mitigating its environmental impact. Studies have shown that amikacin does degrade over time, for instance in expired drug samples, although the rate is influenced by storage conditions, light, and temperature. Advanced oxidation processes, such as photocatalysis, are being investigated as potential methods for breaking down antibiotics like amikacin in wastewater. medscape.com Developing sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to quantify amikacin residues in water samples is essential for monitoring its presence and the effectiveness of remediation strategies. mdpi.com Understanding the environmental lifecycle of amikacin is a crucial component of a holistic approach to its use, ensuring that its therapeutic benefits are not offset by long-term ecological consequences. youtube.com
Q & A
Q. What standardized methodologies are recommended for determining Minimum Inhibitory Concentration (MIC) values of Amikacin hydrate against bacterial strains?
- Methodological Answer : Use broth microdilution or agar dilution methods per CLSI/EUCAST guidelines. For Gram-negative and Gram-positive strains, prepare serial dilutions of Amikacin hydrate (e.g., 0.25–128 μg/mL) in Mueller-Hinton broth. Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL) and incubate at 35°C for 16–20 hours. MIC is defined as the lowest concentration inhibiting visible growth. Include quality control strains (e.g., E. coli ATCC 25922) and validate results with triplicate experiments. Non-parametric statistical analysis (e.g., Mann-Whitney U test) is suitable for comparing MIC distributions across bacterial groups .
Q. How should researchers design in vitro experiments to evaluate Amikacin hydrate's bactericidal activity?
- Methodological Answer : Conduct time-kill assays using logarithmic-phase bacterial cultures exposed to Amikacin hydrate at 1×, 2×, and 4× MIC. Sample at 0, 2, 4, 6, 8, 12, and 24 hours, serially dilute, and plate on agar for CFU counts. Bactericidal activity is defined as ≥3-log₁₀ CFU/mL reduction. Include growth controls and adjust for antibiotic carryover using neutralizing agents (e.g., polysorbate-80). Data should be plotted as log CFU vs. time, with statistical analysis (e.g., ANOVA) to compare treatment arms .
Q. What statistical approaches are appropriate for analyzing variability in MIC data for Amikacin hydrate?
- Methodological Answer : Apply descriptive statistics (median, interquartile range) to account for non-normal MIC distributions. Use Kruskal-Wallis tests for multi-group comparisons (e.g., Gram-negative vs. Gram-positive). For inter-laboratory variability, calculate geometric mean MICs and standard deviations. Report MIC₅₀/MIC₉₀ values to describe central tendencies and outliers. Pair with resistance breakpoints (e.g., CLSI: ≤16 μg/mL susceptible) to contextualize clinical relevance .
Advanced Research Questions
Q. How can population pharmacokinetic (PK)/pharmacodynamic (PD) modeling optimize Amikacin hydrate dosing in critically ill patients?
- Methodological Answer : Collect peak (Cₚₑₐₖ) and trough (Cₜᵣₒᵤgₕ) concentrations from therapeutic drug monitoring (TDM). Use nonlinear mixed-effects modeling (e.g., WinNonlin) to estimate PK parameters (volume of distribution, clearance). Link to PD targets (e.g., AUC/MIC ≥80 for efficacy). Incorporate covariates like creatinine clearance, body weight, and fluid status. Validate models with bootstrapping or visual predictive checks. Optimize regimens via Monte Carlo simulations to achieve target attainment in ≥90% of patients .
Q. What experimental strategies validate synergistic interactions between Amikacin hydrate and adjuvants like rutin hydrate?
- Methodological Answer : Perform checkerboard assays: combine Amikacin hydrate (0.25–128 μg/mL) with rutin hydrate (e.g., 25–400 μg/mL) in 96-well plates. Calculate fractional inhibitory concentration indices (FICI): FICI ≤0.5 indicates synergy. Confirm with time-kill assays comparing combination vs. monotherapy. Use isobolograms or response surface analysis for dose-effect relationships. Include mechanistic studies (e.g., membrane permeability assays) to identify synergy drivers .
Q. How should researchers resolve discrepancies in reported MIC values for Amikacin hydrate across studies?
- Methodological Answer : Conduct meta-analysis of peer-reviewed data, stratifying by methodology (e.g., broth vs. agar), inoculum size, and media composition. Use regression models to identify confounding variables. Validate findings with standardized in-house testing under controlled conditions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses about observed variations .
Q. What in vitro models best predict Amikacin hydrate's nephrotoxicity potential?
- Methodological Answer : Use proximal tubular cell lines (e.g., HK-2) exposed to Amikacin hydrate (0.1–10 mg/mL) for 24–72 hours. Assess cytotoxicity via LDH release, apoptosis (Annexin V/PI staining), and oxidative stress markers (e.g., glutathione depletion). Compare with in vivo models (e.g., rat nephrotoxicity assays) measuring serum creatinine, BUN, and histopathological changes. Correlate findings with clinical TDM data to establish translational thresholds .
Q. How to design studies investigating Amikacin hydrate's efficacy against biofilm-embedded bacteria?
- Methodological Answer : Grow biofilms in microtiter plates or catheter segments using P. aeruginosa or K. pneumoniae. Treat with Amikacin hydrate at 10× MIC for 24 hours. Quantify biofilm viability via crystal violet staining or resazurin assays. Use confocal microscopy to assess structural disruption. Compare with planktonic MICs to calculate biofilm eradication concentrations (BEC). Include controls with biofilm-disrupting agents (e.g., EDTA) .
Q. What methodologies assess the duration of Amikacin hydrate's post-antibiotic effect (PAE)? **
- Methodological Answer : Expose bacteria to Amikacin hydrate at 2× MIC for 1 hour, then dilute 1:1000 to remove the antibiotic. Sample hourly for 24 hours to measure regrowth. PAE duration = T−C, where T is time for treated cultures to increase 1-log₁₀ CFU/mL, and C is the control. Use S. aureus or E. coli strains and compare PAE across concentrations. Apply sigmoid Emax models to quantify concentration-dependent effects .
Q. How can genomic data be integrated with phenotypic assays to study Amikacin hydrate resistance mechanisms?
- Methodological Answer : Perform whole-genome sequencing of resistant isolates to identify mutations in 16S rRNA (rrs), aminoglycoside-modifying enzymes (e.g., aac(6′)-Ib), or efflux pumps. Correlate genotypes with phenotypic MICs and time-kill curves. Use CRISPR-Cas9 to knock out candidate genes and confirm resistance causality. Combine with transcriptomics (RNA-seq) to assess upregulated resistance pathways under sub-MIC exposure .
Tables for Key Data Contextualization
Table 1 : Example MIC Distribution for Amikacin Hydrate (Adapted from )
| Bacterial Strain (n=50) | MIC Range (μg/mL) | MIC₅₀ | MIC₉₀ | Resistance Rate (%) |
|---|---|---|---|---|
| P. aeruginosa | 4–64 | 16 | 32 | 28 |
| E. coli | 2–32 | 8 | 16 | 12 |
Table 2 : Key PK/PD Targets for Amikacin Hydrate Optimization ()
| Target Population | PK/PD Index | Target Threshold | Clinical Outcome |
|---|---|---|---|
| Critically ill patients | AUC₀–₂₄/MIC | ≥80 | 90% probability of clinical cure |
| Neonates | Cₚₑₐₖ/MIC | ≥8 | Reduced nephrotoxicity risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
